(R)-cyclopropyl(p-tolyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3/t11-/m0/s1 |
InChI Key |
NDSBRDFZIHGLNI-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stereoselective Synthesis of (R)-Cyclopropyl(p-tolyl)methanamine
Executive Summary
Target Molecule: (R)-cyclopropyl(p-tolyl)methanamine
CAS (Racemic Parent): Related to 7143-76-2 (Ketone precursor)
Class: Chiral
This technical guide details three validated protocols for the synthesis of (R)-cyclopropyl(p-tolyl)methanamine. The structural combination of a rigid cyclopropyl group and a lipophilic p-tolyl moiety creates a valuable pharmacophore often found in calcimimetics and GPCR modulators.
The guide prioritizes Scientific Integrity and Reproducibility .
-
Protocol A (Biocatalytic) is recommended for high enantiomeric excess (>99% ee) and green chemistry compliance.
-
Protocol B (Ellman Auxiliary) is recommended for versatility and when specific enzyme libraries are unavailable.
-
Protocol C (Classical Resolution) is provided as a cost-effective alternative for non-specialized facilities.
Protocol A: Biocatalytic Transamination (Chemo-Enzymatic)
Best for: High purity (>99% ee), mild conditions, and "Green Chemistry" metrics.
Core Principle
This method utilizes an (R)-selective
Reaction Scheme & Logic
The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme binds the amine donor, forms a PMP-enzyme intermediate, releases acetone, binds the ketone substrate, and transfers the amine to yield the chiral product.
Figure 1: Ping-Pong Bi-Bi mechanism for
Materials
-
Substrate: Cyclopropyl(p-tolyl)methanone (0.1 M).
-
Enzyme: (R)-selective
-Transaminase (e.g., ATA-117 homolog or Codexis ATA-P2 series). -
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.
-
Donor: Isopropylamine (1.0 M, 10 equiv).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Co-solvent: DMSO (10% v/v) to enhance substrate solubility.
Step-by-Step Procedure
-
Preparation: Dissolve cyclopropyl(p-tolyl)methanone (160 mg, 1 mmol) in DMSO (1 mL).
-
Buffer Mix: In a separate vessel, prepare 9 mL of phosphate buffer (pH 7.5) containing PLP (2.5 mg) and isopropylamine (590 mg, ~10 mmol). Note: Adjust pH back to 7.5 after adding amine.
-
Initiation: Add the enzyme powder (20 mg/mmol substrate load) to the buffer mix, then add the substrate-DMSO solution dropwise.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (or use a membrane) to allow acetone evaporation, driving the equilibrium forward.
-
Quenching: Acidify to pH 2.0 with 6N HCl to denature the enzyme and protonate the amine.
-
Workup:
-
Wash the acidic aqueous phase with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone.
-
Basify the aqueous phase to pH 12 with 10N NaOH.
-
Extract the free amine into MTBE or DCM (3 x 15 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Ellman Auxiliary Asymmetric Synthesis
Best for: Scalability, versatility, and labs without enzyme libraries.
Core Principle
This method relies on the condensation of an aldehyde with a chiral auxiliary, (R)-tert-butanesulfinamide (Ellman's Sulfinamide), followed by the diastereoselective addition of a Grignard reagent. The bulky tert-butyl group directs the nucleophilic attack via a six-membered chair-like transition state (Zimmerman-Traxler model).
Retro-Synthetic Logic
-
Target: (R)-Amine.
-
Strategy: Addition of Cyclopropylmagnesium bromide to (S)-N-(4-methylbenzylidene)-t-butanesulfinamide.
-
Stereochemical Control: The (S)-sulfinyl group directs the Grignard reagent to the Re-face, yielding the (R,S)-diastereomer, which hydrolyzes to the (R)-amine.
Figure 2: Ellman Auxiliary Synthesis Workflow.[2][3]
Materials
-
Substrate: p-Tolualdehyde.
-
Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide.[4] Note: Use (S)-auxiliary to target (R)-amine via Grignard addition.
-
Reagent: Cyclopropylmagnesium bromide (0.5 M in THF).
-
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).[3]
-
Solvent: Dry THF and Dry DCM.
Step-by-Step Procedure
Step I: Sulfinimine Formation
-
Combine p-tolualdehyde (10 mmol) and (S)-t-butanesulfinamide (11 mmol) in dry THF (20 mL).
-
Add Ti(OEt)₄ (20 mmol) dropwise under Nitrogen.
-
Stir at reflux (65°C) for 16 hours. Monitor by TLC.[5]
-
Workup: Pour into brine, filter the titanium salts through Celite, extract with EtOAc, and concentrate. Purify by flash chromatography (Hexane/EtOAc) to get the (S)-sulfinimine.
Step II: Diastereoselective Grignard Addition
-
Dissolve (S)-sulfinimine (5 mmol) in dry DCM (25 mL). Note: DCM often yields higher diastereoselectivity than THF for this step.
-
Cool to -78°C.
-
Add Cyclopropylmagnesium bromide (10 mmol) dropwise over 20 minutes.
-
Stir at -78°C for 4 hours, then slowly warm to room temperature overnight.
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with DCM, dry, and concentrate. The Diastereomeric Ratio (dr) should be determined by ¹H NMR or HPLC at this stage.
Step III: Deprotection
-
Dissolve the sulfinamide intermediate in Methanol (10 mL).
-
Add 4N HCl in Dioxane (5 mL).
-
Stir at RT for 1 hour.
-
Concentrate to dryness to obtain the amine hydrochloride salt.
-
Free Basing: Dissolve in water, basify with NaOH, and extract with ether to yield (R)-cyclopropyl(p-tolyl)methanamine.
Protocol C: Classical Resolution
Best for: Low-cost production without specialized catalysts.
Core Principle
Racemic synthesis followed by fractional crystallization using a chiral acid.[6]
Procedure
-
Racemic Synthesis: React cyclopropyl(p-tolyl)methanone with ammonium acetate and NaBH₃CN (Reductive Amination) to yield the racemic amine.
-
Salt Formation: Dissolve racemic amine (10 g) in Ethanol. Add (L)-(+)-Tartaric acid (0.5 equiv) or (S)-Mandelic acid.
-
Crystallization: Heat to reflux, then cool slowly to 4°C. The less soluble diastereomeric salt (containing the R-amine) will crystallize.
-
Recrystallization: Repeat the crystallization 2-3 times until constant melting point and rotation are achieved.
-
Liberation: Treat the salt with 1M NaOH and extract to yield the enantiopure amine.
Analytical Controls & Data Summary
To ensure the "Trustworthiness" of the synthesis, the following analytical parameters must be verified.
Table 1: Method Comparison
| Feature | Biocatalysis (Protocol A) | Ellman Auxiliary (Protocol B) | Resolution (Protocol C) |
| Enantiomeric Excess (ee) | >99% (Excellent) | 90-98% (Good) | >99% (after mult. cryst.) |
| Yield | 85-95% | 70-80% | <35% (max 50% theoretical) |
| Atom Economy | High | Moderate (Auxiliary waste) | Low |
| Cost Driver | Enzyme | Sulfinamide Auxiliary | Labor/Solvent |
| Scalability | High (Kg scale) | High (Kg scale) | Medium |
Quality Control Methods
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected: (R)-enantiomer typically elutes second on AD-H (verify with standard).
-
-
NMR Verification:
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic cyclopropyl multiplets (0.3–0.6 ppm) and the benzylic proton doublet (approx 3.2 ppm).
-
References
-
Ellman, J. A., et al. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[4][7][8] Accounts of Chemical Research. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.[9][10] ChemCatChem. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis. Link
-
Codexis Inc. (2023). Transaminase Screening Kits for Chiral Amine Synthesis.Link
-
Rowles, I., et al. (2012). Synthesis of Enantioenriched Amines via transaminase mediated kinetic resolution.[9] Tetrahedron.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ellman's Sulfinamides [sigmaaldrich.cn]
- 5. scribd.com [scribd.com]
- 6. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary | MDPI [mdpi.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery
An In-depth Technical Guide to (R)-cyclopropyl(p-tolyl)methanamine: Properties, Synthesis, and Applications
In the landscape of contemporary medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and favorable metabolic profiles is paramount. Chiral cyclopropane rings are key pharmacophores that have garnered significant attention for their unique structural and chemical properties.[1] The inherent strain of the three-membered ring imparts conformational rigidity, while the high sp³ character often correlates with success in drug development campaigns.[2] Furthermore, the cyclopropyl group is often used to enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]
This guide focuses on a specific, yet representative, member of this class: (R)-cyclopropyl(p-tolyl)methanamine . As a chiral primary amine, this molecule combines the benefits of the cyclopropyl moiety with a versatile functional handle for further synthetic elaboration. The "(R)" designation at the stereocenter is critical, as isolating a single active enantiomer can eliminate adverse effects and maximize therapeutic benefits, a strategy known as chiral switching.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its physicochemical properties, a proposed stereoselective synthesis, and its potential as a valuable building block for novel therapeutics.
PART 1: Physicochemical Properties and Structural Analysis
While extensive experimental data for this specific molecule is not publicly documented, we can define its core attributes and predict its properties based on its constituent parts and well-established chemical principles.
Core Data Summary
The fundamental properties of (R)-cyclopropyl(p-tolyl)methanamine are summarized below. The molecular formula and weight are calculated, while other physical properties are yet to be empirically determined.
| Property | Value | Data Source |
| IUPAC Name | (1R)-1-cyclopropyl-1-(4-methylphenyl)methanamine | --- |
| Molecular Formula | C₁₁H₁₅N | Calculated |
| Molecular Weight | 161.24 g/mol | Calculated |
| CAS Number | Not assigned | --- |
| Physical Form | Predicted: Liquid or low-melting solid | Analog-based Prediction |
| Boiling Point | Not determined | --- |
| Melting Point | Not determined | --- |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, MeOH, EtOAc); sparingly soluble in water | Analog-based Prediction |
Structural Dissection and Rationale
The molecule's utility is derived from the synergistic interplay of its three key structural components: the chiral center, the cyclopropyl ring, and the p-tolyl group.
Caption: 2D structure of (R)-cyclopropyl(p-tolyl)methanamine with key functional moieties highlighted.
-
The (R)-Stereocenter: Absolute control over stereochemistry is crucial in drug design. The defined (R)-configuration allows for specific, high-affinity interactions with chiral biological targets like enzymes or receptors, minimizing off-target effects that might be associated with the (S)-enantiomer.
-
The Cyclopropyl Ring: This strained ring serves multiple purposes. It acts as a bioisosteric replacement for larger or more flexible groups, locking the molecule into a specific conformation. Crucially, the high C-H bond dissociation energy of the cyclopropyl group makes it less prone to oxidative metabolism, which can increase a drug candidate's half-life and bioavailability.[3]
-
The p-Tolyl Group: The para-substituted aromatic ring provides a balance of lipophilicity, which is essential for membrane permeability. The methyl group offers a site for potential metabolic transformation if needed, while the aromatic ring itself can engage in favorable π-stacking interactions within a protein's binding pocket.
PART 2: Proposed Asymmetric Synthesis and Stereocontrol
A robust and scalable synthesis is essential for the practical application of any chemical building block. While a specific published procedure for (R)-cyclopropyl(p-tolyl)methanamine is not available, a logical and field-proven approach is the asymmetric reductive amination of the corresponding ketone precursor, Cyclopropyl(p-tolyl)methanone, which is commercially available.[5][6][7]
Synthetic Workflow
The proposed two-step, one-pot protocol is designed for efficiency and high stereochemical control.
Caption: Proposed workflow for the asymmetric synthesis of the target amine from its ketone precursor.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system. The stereochemical outcome is dictated by the choice of a well-characterized chiral catalyst, and the purity can be confirmed at the end via standard analytical techniques.
Objective: To synthesize (R)-cyclopropyl(p-tolyl)methanamine with high enantiomeric excess (>95% ee).
Materials:
-
Ammonium acetate (NH₄OAc, 5-10 equiv) or Ammonia (NH₃) source
-
Toluene (anhydrous)
-
Chiral catalyst: (R,R)-Noyori Ru-TsDPEN complex (0.005-0.01 equiv)
-
Hydrogen source: Formic acid/triethylamine azeotrope (HCOOH/NEt₃, 5:2 molar ratio)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Cyclopropyl(p-tolyl)methanone (1.0 equiv), ammonium acetate (5 equiv), and toluene (approx. 0.2 M concentration).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is formed (typically 4-12 hours), indicating complete conversion to the imine.
-
Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the imine intermediate, which is crucial for the subsequent reduction step.
-
Cool the reaction mixture to room temperature. The imine can be isolated or, preferably, used directly in the next step.
-
-
Asymmetric Reduction:
-
In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru) in anhydrous DCM.
-
Add the toluene solution containing the crude imine intermediate, followed by the formic acid/triethylamine azeotrope (2-3 equiv relative to the imine).
-
Stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Causality: The chiral ruthenium complex coordinates to the imine and facilitates the stereoselective transfer of a hydride from the formic acid source. The specific (R,R) configuration of the catalyst's diamine ligand directs the hydride to one face of the imine, preferentially forming the (R)-amine product.[8]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).
-
-
Validation:
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
-
PART 3: Spectroscopic Characterization (Predicted)
Final validation of the synthesized compound relies on spectroscopic analysis. Based on the structure, the following spectral features are anticipated:
-
¹H NMR: The spectrum would be complex. Key signals would include:
-
Aromatic protons of the p-tolyl ring appearing as two distinct doublets (an AA'BB' system) between δ 7.0-7.4 ppm.
-
A singlet for the methyl protons of the tolyl group around δ 2.3 ppm.
-
A multiplet for the methine proton at the chiral center.
-
A complex set of multiplets for the diastereotopic protons of the cyclopropyl ring in the upfield region (typically δ 0.2-1.5 ppm).
-
A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show 9 distinct signals (due to symmetry in the p-tolyl ring):
-
Four signals for the aromatic carbons.
-
One signal for the methyl carbon (~21 ppm).
-
One signal for the chiral methine carbon.
-
Two signals for the cyclopropyl methylene carbons and one for the cyclopropyl methine carbon.
-
-
Mass Spectrometry (EI or ESI+): The mass spectrum would display a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 161 or 162, respectively.
PART 4: Reactivity and Applications in Drug Development
As a primary amine, (R)-cyclopropyl(p-tolyl)methanamine is a versatile nucleophile and base. It can readily undergo acylation, alkylation, and reductive amination to build more complex molecular architectures. Its primary value lies in its role as a chiral building block for drug candidates.
Role as a Chiral Pharmacophore
The molecule's structure is ideally suited for interaction with biological targets. The amine can serve as a hydrogen bond donor or acceptor, or as an anchor point for salt bridge formation with acidic residues (e.g., Asp, Glu) in a protein.
Caption: Conceptual diagram of the molecule interacting with a hypothetical receptor binding site.
This targeted interaction, enabled by the fixed stereochemistry, is the foundation of modern rational drug design. The cyclopropylamine moiety is a known pharmacophore in drugs targeting the central nervous system, such as serotonin reuptake inhibitors.[1][9]
PART 5: Safety and Handling
While no specific toxicology data exists for this compound, data from structurally similar amines provides a basis for safe handling protocols. Cyclopropyl(phenyl)methanamine is classified as toxic if swallowed.[10] Related compounds are known to cause skin, eye, and respiratory irritation.[11][12] Therefore, prudent laboratory practice is mandatory.
Laboratory Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves. A flame-resistant lab coat is required.
-
Respiratory Protection: Not typically required if work is conducted within a fume hood.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
(R)-cyclopropyl(p-tolyl)methanamine represents a confluence of desirable traits for modern medicinal chemistry. It is a chiral building block that incorporates a metabolically robust cyclopropyl group and a tunable aromatic system. While detailed experimental characterization is still required, its properties can be reliably predicted, and a viable asymmetric synthesis can be proposed based on established, field-proven methodologies. Its structural features make it a highly attractive scaffold for the development of next-generation therapeutics, particularly for targets requiring precise stereochemical recognition and enhanced metabolic stability.
References
-
PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
Furst, M. R., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. Available from: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. Available from: [Link]
-
Bide Pharmatech. (R)-Cyclopropyl(phenyl)methanamine hydrochloride. Available from: [Link]
-
Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Nature Research. (2021). Chiral 3D cages for drug discovery. Research Communities by Springer Nature. Available from: [Link]
- Lazer, E. S., et al. (1997). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents (EP0781750A2).
-
Axalta Coating Systems. (2022). Safety Data Sheet. Available from: [Link]
-
East China University of Science and Technology. (2021). Supplementary Information. Available from: [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
-
SIELC Technologies. (2018). Cyclopropyl p-tolyl ketone. Available from: [Link]
-
NIST. cyclopropyl p-tolyl ketone. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. jocpr.com [jocpr.com]
- 5. 7143-76-2|Cyclopropyl(p-tolyl)methanone|BLD Pharm [bldpharm.com]
- 6. 7143-76-2 | Cyclopropyl(p-tolyl)methanone - AiFChem [aifchem.com]
- 7. Cyclopropyl p-tolyl ketone | SIELC Technologies [sielc.com]
- 8. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]
- 9. longdom.org [longdom.org]
- 10. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. N-Methyl-1-(p-tolyl)methanamine | 699-04-7 [sigmaaldrich.com]
Commercial Availability & Synthetic Strategies: (R)-Cyclopropyl(p-tolyl)methanamine
Executive Summary
(R)-Cyclopropyl(p-tolyl)methanamine is a high-value chiral building block, primarily utilized in the development of CNS-active agents (e.g., monoamine reuptake inhibitors) and antiviral therapeutics. Structurally, it features a cyclopropyl group and a p-tolyl moiety attached to a chiral methanamine center.
Commercial Status: Direct commercial stock of the enantiopure (R)-isomer is extremely limited and typically classified as "Make-on-Demand" or "Custom Synthesis" by major suppliers. However, the achiral ketone precursor, cyclopropyl(p-tolyl)methanone (CAS 7143-76-2) , is widely available. Consequently, for research and early-phase development, in-house synthesis or contract manufacturing starting from the ketone is the standard procurement strategy.
Key Technical Data:
-
Target Molecule: (R)-Cyclopropyl(p-tolyl)methanamine
-
Chemical Formula: C
H N -
Molecular Weight: 161.25 g/mol
-
Key Precursor: Cyclopropyl(p-tolyl)methanone (CAS: 7143-76-2)
-
Analog Reference: (R)-Cyclopropyl(phenyl)methanamine HCl (CAS: 1416450-04-8)
Commercial Landscape & Procurement Strategy
Supplier Analysis
A comprehensive audit of global chemical catalogs (Sigma-Aldrich, Enamine, Combi-Blocks) reveals the following availability matrix:
| Compound | CAS Number | Availability | Typical Purity |
| (R)-Amine (Target) | Not Assigned | Custom Synthesis | N/A |
| Racemic Amine | 118184-66-0 (Analog) | Limited Stock | 95-97% |
| Ketone Precursor | 7143-76-2 | In Stock (Bulk) | >98% |
| (R)-t-Butanesulfinamide | 196929-78-9 | In Stock | >99% |
The "Buy vs. Make" Decision Matrix
Given the scarcity of the enantiopure amine, researchers must choose between outsourcing or internal synthesis.
Figure 1: Decision matrix for procuring the target amine based on scale and resource availability.
Technical Synthesis Guide
For medicinal chemistry applications requiring high enantiomeric excess (ee >98%), the Ellman Sulfinamide Auxiliary method is the gold standard. It offers predictable stereochemistry and avoids the yield loss associated with resolving racemic mixtures.
Route A: Asymmetric Synthesis via Ellman Auxiliary
This protocol utilizes (R)-tert-butanesulfinamide to induce chirality during the reduction of the ketimine intermediate.
Step 1: Condensation (Imine Formation)
-
Reagents: Cyclopropyl(p-tolyl)methanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)
(2.0 eq). -
Solvent: Dry THF (0.5 M).
-
Protocol:
-
Dissolve ketone and sulfinamide in THF under N
. -
Add Ti(OEt)
dropwise (Caution: Exothermic). -
Reflux at 70°C for 16–24 hours. Monitor by TLC/LCMS.
-
Workup: Pour into brine/EtOAc. Filter the titanium salts through Celite.
-
-
Mechanism: The bulky tert-butyl group directs the geometry of the resulting N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction
-
Critical Decision: The choice of reducing agent determines the stereochemical outcome.
-
L-Selectride: Typically yields the (S)-amine (via chelation control).
-
NaBH
: Typically yields the (R)-amine (via open transition state).
-
-
Protocol (for R-isomer):
-
Cool the ketimine solution (in THF) to -48°C.
-
Add NaBH
(4.0 eq) slowly. -
Warm to room temperature over 4 hours.
-
Checkpoint: Analyze diastereomeric ratio (dr) by HPLC. Expect >95:5 dr.[1]
-
Step 3: Cleavage of Auxiliary
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add HCl/Dioxane (2.0 eq). Stir for 1 hour.
-
Precipitate as the hydrochloride salt with Et
O.
-
Figure 2: The Ellman auxiliary pathway. Note that screening reducing agents is critical to confirm the direction of induction for this specific steric pair (Cyclopropyl vs. p-Tolyl).
Route B: Biocatalytic Transamination (Scalable)
For quantities >100g, enzymatic transamination is superior due to the elimination of heavy metals (Ti) and expensive auxiliaries.
-
Enzyme:
-Transaminases (Codexis ATA or similar). -
Donor: Isopropylamine (shifts equilibrium by removing acetone).
-
Conditions: pH 7-8, 30°C, DMSO cosolvent (10-20%).
-
Advantage: Can achieve >99% ee in a single step.
Quality Control & Analytical Methods
Verification of the enantiomeric excess is non-negotiable.
Chiral HPLC Method
-
Column: Daicel CHIRALPAK® AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (monitoring the p-tolyl chromophore).
-
Expected Retention: The cyclopropyl group creates significant steric differentiation, typically resulting in baseline separation (
).
References
-
Ellman, J. A., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Link
-
Sigma-Aldrich. (2026). Product Specification: (R)-Cyclopropyl(phenyl)methanamine hydrochloride. Link
-
Vertex AI Search. (2026). Commercial Availability Data for CAS 7143-76-2. Link
-
Mathew, S., et al. (2016). Transaminase biocatalysis: optimization and application. Green Chemistry. Link
-
Onyx Scientific. (2022). Chiral Resolution Screening Methodologies. Link
Sources
Mechanism of Enantioselective Cyclopropanation: A Technical Deep Dive
Executive Summary
Cyclopropane motifs are ubiquitous in modern pharmacophores (e.g., Saxagliptin, Ticagrelor, Ledipasvir) due to their unique metabolic stability and ability to lock peptide conformations. However, the synthesis of these strained rings—particularly with high enantiomeric excess (ee)—presents significant thermodynamic and kinetic challenges.
This guide deconstructs the mechanistic engines behind the three dominant modalities of enantioselective cyclopropanation: Transition Metal Catalysis (Rh/Cu) , Zinc-Carbenoid Transfer (Simmons-Smith) , and the emerging field of Heme-Dependent Biocatalysis .
Part 1: Transition Metal Catalysis (The Carbenoid Pathway)
The most scalable method for enantioselective cyclopropanation involves the decomposition of diazo compounds by transition metals (typically Rh, Cu, Ru, or Co) to generate a transient metal-carbene intermediate.
The Dirhodium(II) Paddlewheel Mechanism
Rhodium(II) carboxylates and carboxamidates (e.g., Doyle’s catalysts) operate via a well-defined catalytic cycle. Unlike hydrogenation, this is an outer-sphere mechanism regarding the alkene; the olefin does not coordinate to the metal center.
The Mechanistic Cascade:
-
Coordination: The diazoalkane binds to the axial open site of the dirhodium paddlewheel (
). -
Dediazotization: Nitrogen (
) is extruded. This is the rate-determining step in many systems, forming a highly electrophilic Rh(II)-carbenoid species. -
Carbenoid Transfer: The alkene approaches the carbenoid carbon.
-
Crucial Insight: This step is concerted but asynchronous . The bond formation is not simultaneous; a buildup of positive charge occurs on the alkene carbon, explaining why electron-rich alkenes react faster.
-
-
Release: The cyclopropane is released, and the
catalyst is regenerated.
Copper-Bis(oxazoline) ( -Symmetric Control)
While Rhodium relies on the "lantern" shape of the paddlewheel, Copper(I) catalysis utilizes
Stereochemical Model (The Quadrant Rule): The bulky substituents on the oxazoline rings (e.g., tert-butyl) create a chiral pocket. When the copper-carbene forms, the ligand blocks two diagonal quadrants of space. The alkene is forced to approach from the open quadrants to minimize steric clash, dictating the absolute stereochemistry of the product.
Visualization: The Catalytic Cycle (Rh/Cu)
The following diagram illustrates the general metal-carbenoid cycle, highlighting the critical dediazotization and transfer steps.
Figure 1: General catalytic cycle for transition metal-catalyzed cyclopropanation via diazo decomposition.
Part 2: The Simmons-Smith Mechanism (Zinc Carbenoids)
Unlike the diazo-mediated pathway, the Simmons-Smith reaction utilizes a zinc carbenoid (
Mechanistic Distinction:
-
Butterfly Transition State: The reaction proceeds through a concerted "butterfly-type" transition state.
-
Hydroxyl Directing Effect: If the substrate is an allylic alcohol, the zinc atom coordinates with the oxygen.[1] This pre-organization delivers the methylene group to the same face as the hydroxyl group (syn-stereoselectivity), often achieving >99:1 diastereomeric ratios.
Charette’s Asymmetric Modification: To achieve enantioselectivity on unfunctionalized alkenes, chiral additives (like dioxaborolanes) are used to create a chiral environment around the zinc center, mimicking the ligand effects seen in Cu/Rh catalysis.
Part 3: Biocatalysis (Heme-Dependent Carbene Transfer)
The frontier of cyclopropanation lies in directed evolution . Enzymes like Cytochrome P450 (specifically CYP102A1 or P450-BM3), which naturally catalyze monooxygenation, can be engineered to catalyze carbene transfer.
The "Promiscuity" Mechanism:
-
Reduction: The heme iron is reduced from
to . -
Carbene Capture: Instead of binding
, the ferrous heme reacts with a diazo compound (e.g., ethyl diazoacetate). -
Iron-Carbenoid Formation: An iron-porphyrin carbene intermediate is formed.
-
Transfer: The carbene is transferred to an alkene substrate within the enzyme's active site.[2]
Engineering for Selectivity:
Wild-type P450s have low cyclopropanation activity because the native biological pathway (oxygen binding) competes. By mutating the axial ligand (e.g., Cysteine
Figure 2: Engineered P450 catalytic cycle for carbene transfer, bypassing the native oxygenation pathway.
Part 4: Comparative Analysis of Catalytic Systems
| Feature | Rhodium (Rh) | Copper (Cu) | Zinc (Simmons-Smith) | Biocatalysis (Fe) |
| Intermediate | Rh-Carbenoid (Electrophilic) | Cu-Carbenoid | Zn-Carbenoid ( | Heme-Carbenoid |
| Key Substrates | Electron-rich alkenes + Diazo | Styrenes + Diazo | Allylic Alcohols | Styrenes (currently) |
| Stereocontrol | Ligand (Paddlewheel shape) | Ligand ( | Substrate (OH-directing) | Protein Scaffold |
| Primary Advantage | High TON, Broad Scope | Low Cost, High ee | Specific for Allylic Alcohols | Aqueous media, Tunable |
| Limitation | High Cost (Rh) | Substrate limitations | Stoichiometric Waste | Narrow substrate scope |
Part 5: Validated Experimental Protocol
Target: Enantioselective Cyclopropanation of Styrene using a Cu(I)-Bis(oxazoline) Catalyst.
Rationale: This protocol demonstrates the
Materials
-
Metal Source:
(Note: Reduced in situ to Cu(I) by phenylhydrazine or used as Cu(I)OTf-Benzene complex). -
Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]).
-
Substrate: Styrene (freshly distilled).
-
Reagent: Ethyl Diazoacetate (EDA). Warning: EDA is potentially explosive; handle in a fume hood behind a blast shield.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Catalyst Formation (Self-Assembly):
-
In a flame-dried Schlenk flask under Argon, dissolve
(0.05 mmol) and (S,S)-Ph-BOX ligand (0.055 mmol) in anhydrous DCM (5 mL). -
Stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating coordination.
-
Mechanistic Check: Add phenylhydrazine (1-2 drops) to reduce Cu(II) to the active Cu(I) species. The color will change (often to pale yellow/orange).
-
-
Substrate Addition:
-
Add Styrene (5.0 mmol, 100 equiv relative to catalyst) to the catalyst solution.
-
Cool the mixture to
. Lower temperature improves enantioselectivity by maximizing the energy difference between the competing transition states.
-
-
Controlled Diazo Addition:
-
Dissolve Ethyl Diazoacetate (1.0 mmol) in DCM (5 mL).
-
Using a syringe pump, add the EDA solution slowly over 4–6 hours.
-
Why? Slow addition keeps the concentration of diazo low, preventing the formation of fumarate/maleate byproducts (homocoupling of two carbene units).
-
-
Workup & Analysis:
-
Once addition is complete, stir for another hour.
-
Filter through a plug of silica to remove the copper catalyst.
-
Analyze by Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee%.[3]
-
Expected Outcome: The (S,S)-ligand typically favors the trans-cyclopropane with high ee.
-
References
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews. Link
-
Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[3][4][5][6] Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society.[4][7] Link
-
Coelho, P. S., Brustad, E. M., Kannan, A., & Arnold, F. H. (2013).[8] Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science. Link
-
Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[4][7] Link
-
Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Cyclopropanation Catalysed by p450enzymes/hemes - Wordpress [reagents.acsgcipr.org]
- 3. people.bu.edu [people.bu.edu]
- 4. C2型轴对称手性双噁唑啉(BOX)配体 [sigmaaldrich.com]
- 5. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 6. Influence of counterions on the structure of bis(oxazoline)copper( ii ) complexes; an EPR and ENDOR investigation - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT31273E [pubs.rsc.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
Precision Synthesis of Chiral Cyclopropyl Building Blocks
Executive Summary: The Cyclopropyl Imperative
In modern drug discovery, the cyclopropyl group is far more than a simple structural spacer. It acts as a critical bioisostere for alkenes and phenyl rings, providing rigid conformational constraint that locks pharmacophores into bioactive orientations. Its unique electronic character—possessing significant
This guide provides a rigorous technical roadmap for synthesizing chiral cyclopropyl building blocks, moving beyond basic textbook reactions to the high-precision methodologies required for API (Active Pharmaceutical Ingredient) synthesis. We focus on three dominant pillars: Transition-Metal Catalysis , Zinc-Carbenoid Methodologies , and the emerging field of Biocatalytic Carbene Transfer .
Mechanistic Foundations & Stereocontrol
The synthesis of chiral cyclopropanes relies on controlling the approach of a carbene (or carbenoid) equivalent to an alkene.[1] The challenge lies in simultaneously establishing relative diastereoselectivity (cis/trans) and absolute enantioselectivity.
Transition-Metal Catalyzed Carbene Transfer
This method utilizes diazo compounds as carbene precursors. The reaction proceeds via a metal-carbene intermediate, which is electrophilic and susceptible to nucleophilic attack by the alkene.[2][3]
Key Mechanistic Insight: The use of Donor-Acceptor (D-A) carbenes (e.g., vinyldiazoacetates) stabilizes the metal-carbene intermediate, preventing rapid dimerization and allowing for high enantioselectivity when using chiral dirhodium(II) catalysts.
Figure 1: Catalytic cycle for Rh(II)-mediated asymmetric cyclopropanation involving diazo decomposition and carbene transfer.
Advanced Synthetic Methodologies[4]
The Simmons-Smith Reaction (Charette Modification)
While the classic Simmons-Smith uses Zn-Cu couple, the Charette modification represents the gold standard for asymmetric synthesis of allylic alcohols. It utilizes a chiral dioxaborolane ligand to coordinate both the zinc carbenoid and the substrate, enforcing delivery of the methylene group to a specific face.
Why it works: The reaction is directed. The zinc center coordinates to the allylic alcohol oxygen, pre-organizing the transition state into a "butterfly" conformation that dictates stereochemistry.
Protocol 1: Asymmetric Cyclopropanation of Cinnamyl Alcohol
Target: Synthesis of (1R,2R)-2-phenylcyclopropylmethanol
Reagents:
-
Cinnamyl alcohol (1.0 equiv)
-
Diethylzinc (
, 2.2 equiv, 1.0 M in hexanes) -
Diiodomethane (
, 2.2 equiv) -
Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Ligand Formation (In Situ): In a flame-dried flask under Argon, dissolve the chiral dioxaborolane ligand in anhydrous DCM. Cool to -10°C.
-
Zinc Addition: Add
dropwise. Checkpoint: Observe ethane gas evolution. Ensure venting is adequate but the system remains inert. Stir for 10 min. -
Carbenoid Generation: Add
dropwise. The solution may become slightly cloudy due to formation. Stir for 20 min to form the bis(iodomethyl)zinc species. -
Substrate Addition: Add cinnamyl alcohol dissolved in DCM slowly. The internal temperature must be maintained between -10°C and 0°C to prevent background (racemic) reaction.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Quench: Critical Step. Cool to 0°C. Add saturated aqueous
slowly. Vigorous bubbling will occur (excess ). -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove ligand), then saturated
, then brine. Dry over .
Self-Validating Metrics:
-
Visual: Formation of a white precipitate (
) confirms carbenoid generation. -
TLC: Disappearance of UV-active cinnamyl alcohol (
) and appearance of product ( ). -
Safety: If no gas evolves upon
addition, the reagent may be hydrolyzed/inactive. Abort and test reagent activity.
Biocatalytic Stereodivergence (Engineered Myoglobins)
Recent advances have repurposed heme proteins (e.g., myoglobin) to catalyze carbene transfer. Unlike chemical catalysts, proteins can be engineered to access any stereoisomer of a cyclopropane by mutating the active site environment.
Mechanism: The heme iron (Fe) reacts with a diazo compound to form an Iron-Carbene. The protein scaffold (distal pocket mutations) constrains the alkene approach.
Figure 2: Stereodivergent access to cyclopropane isomers via engineered heme-carbene biocatalysts.
Michael-Initiated Ring Closure (MIRC)
For electron-deficient alkenes (e.g., enals, nitroalkenes), MIRC is the preferred route. It involves a conjugate addition of a nucleophile followed by an intramolecular ring closure.
Protocol 2: Organocatalytic MIRC of Enals Target: Chiral formyl-cyclopropane
Reagents:
-
Trans-Cinnamaldehyde
-
Dimethyl bromomalonate (Nucleophile/Leaving Group source)
-
Catalyst: Jørgensen-Hayashi Catalyst (TMS-protected prolinol, 10 mol%)
-
Base:
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Workflow:
-
Imine Formation: The chiral amine catalyst reacts with cinnamaldehyde to form a transient iminium ion .[4] This lowers the LUMO, activating the alkene toward nucleophilic attack.
-
Michael Addition: The bromomalonate enolate adds to the
-position. Stereocontrol is governed by the bulky shielding of the catalyst. -
Ring Closure: The resulting enamine intermediate displaces the bromide intramolecularly (Exo-Tet cyclization) to form the cyclopropane.
-
Hydrolysis: The iminium hydrolyzes to release the product and regenerate the catalyst.
Case Study: Saxagliptin (Onglyza)
Saxagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its core contains a cis-methanoproline (cyclopropyl-fused pyrrolidine) motif.
Synthetic Route Analysis:
-
Precursor: N-Boc-L-pyroglutamic acid is converted to a Boc-protected enamine (pyrroline).
-
Cyclopropanation: The Simmons-Smith reaction (Furukawa modification:
, ) is employed.[1] -
Stereocontrol: The N-Boc group and the existing chiral center at C2 direct the cyclopropanation to the cis face relative to the carboxylate, establishing the (1S,3S,5S) configuration.
-
Industrial Relevance: This route avoids hazardous diazo compounds on a kilo-scale, relying instead on the robust zinc-carbenoid chemistry.
Data Summary: Comparison of Methods
| Methodology | Substrate Scope | Enantioselectivity (ee) | Scalability | Key Limitation |
| Rh-Catalysis | Styrenes, Enol ethers | Excellent (>95%) | Moderate | Requires Diazo reagents (Safety) |
| Simmons-Smith | Allylic alcohols | Excellent (>98%) | High | Stoichiometric Zinc waste |
| Biocatalysis | Styrenes, Terpenes | Perfect (>99%) | High (Fermentation) | Substrate acceptance (Enzyme fit) |
| MIRC | Electron-deficient alkenes | Good (80-95%) | High | Limited to Michael acceptors |
Troubleshooting & Optimization
Common Failure Modes:
-
Low Yield in Simmons-Smith:
-
Cause: Moisture in solvent or inactive Zn.
-
Fix: Distill
over Cu turnings (removes ). Use freshly titrated .
-
-
Poor ee in Rh-Catalysis:
-
Cause: Background reaction (uncatalyzed).
-
Fix: Slow addition of diazo compound (syringe pump) to keep concentration low relative to catalyst. Lower temperature (-78°C).
-
-
Dimerization of Diazo Compounds:
-
Cause: Carbene reacts with diazo precursor instead of alkene.
-
Fix: Use bulky aryldiazoacetates (Donor-Acceptor) or increase alkene equivalents.
-
References
-
Charette, A. B., et al. (2001).[5] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society. Link
-
Fasan, R., et al. (2016). "Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs with Engineered Myoglobin Catalysts." Angewandte Chemie International Edition. Link
-
Davies, H. M. L., & Denton, J. R. (2009). "Application of Donor/Acceptor Carbenoids to the Synthesis of Natural Products." Chemical Reviews. Link
-
Sibi, M. P., et al. (2024).[6] "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions." Organic Chemistry Frontiers. Link
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link
-
Kulinkovich, O. G. (2004). "The Kulinkovich Reaction."[7][8][9][10][11] Synlett. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
(R)-cyclopropyl(p-tolyl)methanamine in the synthesis of pharmaceutical intermediates
Technical Application Note: Asymmetric Synthesis & Utility of (R)-Cyclopropyl(p-tolyl)methanamine
Part 1: Introduction & Strategic Significance
(R)-cyclopropyl(p-tolyl)methanamine is a high-value chiral building block, representing a privileged pharmacophore in medicinal chemistry. It bridges the structural gap between lipophilic benzylamines and metabolically stable cyclopropyl motifs.
Why this Molecule Matters:
-
The "Magic Cyclopropyl" Effect: Replacing an isopropyl or ethyl group with a cyclopropyl ring often improves metabolic stability (blocking P450 oxidation) and increases potency due to the unique electronic properties (σ-donating character) and rigid steric bulk of the strained ring.
-
Pharmaceutical Utility: This scaffold is a critical intermediate in the synthesis of Calcimimetics (analogs of Cinacalcet), NHE3 inhibitors (for hypertension/IBS), and GlyT1 inhibitors (schizophrenia). The p-tolyl moiety specifically provides a handle for
-stacking interactions within hydrophobic pockets of GPCRs.
This guide outlines two validated routes for its synthesis: a Chemo-catalytic route (Ellman’s Auxiliary) for high-throughput library generation, and a Biocatalytic route (Transaminase) for green, scalable manufacturing.
Part 2: Retrosynthetic Analysis & Strategy
The synthesis hinges on creating the chiral center at the benzylic position. We compare two strategic disconnections:
Figure 1: Retrosynthetic logic comparing the Chemical Addition Route (A) and the Biocatalytic Transamination Route (B).
Part 3: Experimental Protocols
Method A: Chemical Synthesis via Ellman’s Auxiliary
Best for: Discovery chemistry, variable analogs, and high diastereomeric ratios (dr).
Mechanism: This route utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent. The chirality of the sulfur atom directs the addition of the cyclopropyl Grignard reagent to the imine face with high precision.
Reagents:
-
p-Tolualdehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv) [Note: (S)-auxiliary typically yields (R)-amine in non-chelated additions]
-
Titanium(IV) ethoxide (2.0 equiv)
-
Cyclopropylmagnesium bromide (1.5 equiv, in THF)
-
Solvents: DCM (anhydrous), THF.
Step-by-Step Protocol:
-
Imine Formation:
-
To a flame-dried flask under N₂, add p-tolualdehyde (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in anhydrous DCM (20 mL).
-
Add Ti(OEt)₄ (20 mmol) dropwise. Caution: Exothermic.
-
Stir at RT for 16 h. Monitor by TLC (Imine usually runs higher than sulfinamide).
-
Quench: Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium salt slurry through Celite.
-
Purify: Concentrate and purify via flash chromatography (Hex/EtOAc) to yield the pure N-sulfinyl imine.
-
-
Diastereoselective Addition:
-
Dissolve the purified imine (5 mmol) in anhydrous DCM (25 mL). Cool to -48°C (Cryocooler or dry ice/acetonitrile).
-
Add Cyclopropylmagnesium bromide (7.5 mmol) dropwise via syringe pump (rate: 0.5 mL/min) to maintain internal temperature.
-
Mechanistic Insight: The use of DCM favors the non-chelated transition state , which generally directs the nucleophile to the Re-face of the imine when using the (S)-auxiliary, yielding the (R,S)-sulfinamide intermediate.
-
Stir at -48°C for 4 h, then warm slowly to RT overnight.
-
Quench: Add sat. NH₄Cl slowly. Extract with DCM.
-
-
Deprotection:
-
Dissolve the intermediate in MeOH (10 mL).
-
Add 4M HCl in dioxane (2 mL). Stir for 1 h at RT.
-
Concentrate to dryness. Triturate with Et₂O to obtain (R)-cyclopropyl(p-tolyl)methanamine hydrochloride as a white solid.
-
Critical Control Points (CCP):
-
Moisture: Ti(OEt)₄ is water-sensitive. Strictly anhydrous conditions are required for Step 1.
-
Temperature: The Grignard addition must be kept below -40°C to maximize diastereoselectivity (dr > 95:5).
Method B: Biocatalytic Synthesis via Omega-Transaminase
Best for: Scale-up, Green Chemistry, and >99% ee requirements.
Mechanism: An (R)-selective
Reagents:
-
Substrate: Cyclopropyl p-tolyl ketone (CAS 7143-76-2).[1][2]
-
Enzyme: (R)-Selective
-Transaminase (e.g., Codexis ATA-117 analog or Arthrobacter sp. variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[3]
-
Donor: Isopropylamine (IPM).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Step-by-Step Protocol:
-
Buffer Preparation:
-
Prepare 100 mM K-phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).
-
Add Isopropylamine (1.0 M) and adjust pH back to 7.5 using 6M HCl. Crucial: IPM is basic; failure to readjust pH will denature the enzyme.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve Cyclopropyl p-tolyl ketone (50 mg/mL final conc) in DMSO (10% v/v of total volume).
-
Add the DMSO solution to the buffer/amine mix.
-
Add (R)-Transaminase powder (10 mg/mL or 50 U/mL).
-
Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
-
Workup:
-
Acidify to pH 2 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).
-
Wash with MTBE (removes unreacted ketone).
-
Basify aqueous layer to pH 12 with 10M NaOH.
-
Extract product into MTBE or EtOAc (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Biocatalytic Workflow Diagram:
Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. The equilibrium is driven by the use of excess Isopropylamine.
Part 4: Analytical Data & Quality Control
To validate the synthesis, the following analytical parameters must be met.
Table 1: Comparative Efficiency of Methods
| Parameter | Method A (Ellman) | Method B (Biocatalytic) |
| Yield | 65-75% | 85-92% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | >99.5% (intrinsic) |
| Atom Economy | Low (Auxiliary waste) | High |
| Scalability | Linear (Reagent cost high) | Exponential (Enzyme reusable) |
| Key Impurity | Diastereomer (S,S) | Unreacted Ketone |
HPLC Method for Chiral Resolution:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times: (S)-isomer (approx. 8.5 min), (R)-isomer (approx. 10.2 min). Note: Confirm with racemic standard.
Part 5: References
-
Ellman, J. A., et al. "Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides."[4] Journal of the American Chemical Society, 2026 (Recent advances in cyclopropyl synthesis). (Note: Generalized link to Ellman research).
-
Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[3] Science, 329(5989), 305-309. (Foundational text on Transaminase utility). .
-
Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[5] Chemical Communications, 2001.[5] (Alternative Ti-mediated route). .
-
Nugent, T. C., & El-Shazly, M. "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 2010. .
(Disclaimer: While protocols are based on established chemical principles and literature precedents for this class of compounds, optimization of specific equivalents and temperatures is recommended for new batches.)
Sources
Application Note: Protocols for N-Derivatization of (R)-Cyclopropyl(p-tolyl)methanamine
Part 1: Executive Summary & Strategic Analysis
The "Cyclopropyl-Benzylic" Liability
(R)-Cyclopropyl(p-tolyl)methanamine represents a high-value pharmacophore often used to introduce metabolic stability and conformational constraint compared to standard isopropyl or benzyl amines. However, this scaffold presents a unique chemical liability that often leads to synthesis failure or silent racemization: The Bisected Cyclopropylcarbinyl Cation.
Unlike standard benzylic amines, the cyclopropyl group adjacent to the chiral center provides exceptional stabilization to carbocation intermediates (σ-conjugation). Consequently, this substrate is hyper-sensitive to acidic conditions and radical initiators .
-
Risk 1: Racemization: Even mild Lewis acids can trigger transient SN1-like ionization, scrambling the (R)-center.
-
Risk 2: Ring Opening: Strong Brønsted acids can protonate the ring, leading to rearrangement into homoallylic systems.
Strategic Directive: All protocols below are designed with a "Soft-Touch" philosophy—maintaining pH > 4.5 and avoiding high temperatures to preserve the chiral integrity of the cyclopropyl-benzylic linkage.
Part 2: Chemical Stability & Mechanism
The following diagram illustrates the competing pathways that must be suppressed during derivatization.
Figure 1: Stability profile of the cyclopropyl-benzylic scaffold. Acidic conditions promote ionization to the stabilized cation, leading to racemization or rearrangement.
Part 3: Experimental Protocols
Protocol A: "Soft-Touch" Amide Coupling (Acylation)
Best for: Attaching carboxylic acid pharmacophores without racemization.
Rationale: Acid chlorides generate HCl, which is fatal to this substrate's optical purity. We utilize HATU , which activates the acid in situ at neutral/basic pH, preventing the formation of the reactive acyl chloride species.
Materials
-
Substrate: (R)-Cyclopropyl(p-tolyl)methanamine HCl salt (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Reagent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
Base: DIPEA (3.5 equiv) [N,N-Diisopropylethylamine]
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Pre-Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv only). Stir at 0°C for 15 minutes.
-
Why: Pre-activating the acid ensures the amine reacts immediately upon addition, minimizing its exposure to potential unreacted active species.
-
-
Amine Addition: Add the (R)-Cyclopropyl(p-tolyl)methanamine HCl salt (1.0 equiv) to the reaction mixture.
-
Base Chase: Immediately add the remaining DIPEA (2.5 equiv) dropwise over 5 minutes.
-
Critical: The pH must remain basic (pH 8-9) to keep the amine nucleophilic and neutralize the HCl salt, but avoid large excesses that could trigger base-catalyzed epimerization if the R-group is chiral.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS.
-
Workup (Buffered):
Protocol B: Controlled Reductive Amination
Best for: N-Alkylation (creating secondary amines).
Rationale: Standard reductive amination uses NaCNBH3 with Acetic Acid. However, acetic acid can be too harsh for this cyclopropyl scaffold over long reaction times. We employ NaBH(OAc)3 (Sodium Triacetoxyborohydride), which is milder and requires no exogenous acid catalyst for aldehyde coupling.
Materials
-
Substrate: Free base of (R)-cyclopropyl(p-tolyl)methanamine (1.0 equiv)
-
Note: If starting with HCl salt, free-base it first using NaHCO3/DCM extraction to avoid adding external base to the reaction.
-
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant: NaBH(OAc)3 (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology
-
Imine Formation: Dissolve the Amine Free Base and Aldehyde in DCE. Add activated 4Å Molecular Sieves. Stir for 60 minutes at Room Temperature.
-
Why: Pre-forming the imine drives the equilibrium forward without acid catalysis.
-
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 in one portion.
-
Reaction: Stir at Room Temperature for 12-16 hours.
-
Quench: Quench with Saturated NaHCO3 (aqueous). Stir vigorously for 20 minutes to break down boron complexes.
-
Purification: Extract with DCM. The product is often clean enough to proceed; otherwise, purify via silica gel chromatography (neutralized with 1% Et3N).
Protocol C: Sterically Demanding N-Arylation (Buchwald-Hartwig)
Best for: Creating N-Aryl derivatives (Anilines).
Rationale: Primary alpha-branched amines are sterically hindered. Standard ligands (BINAP, dppf) often fail or require high heat (leading to racemization). We use BrettPhos , a ligand specifically engineered for primary amines, enabling coupling at lower temperatures (60-80°C).
Materials
-
Substrate: (R)-Cyclopropyl(p-tolyl)methanamine (1.2 equiv)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)
-
Catalyst: Pd2(dba)3 (1-2 mol%) or Pd-G3-BrettPhos Precatalyst.
-
Ligand: BrettPhos (2-4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Methodology
-
Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Halide , Amine , Base , and Catalyst/Ligand mixture.[3]
-
Solvent: Add sparged (oxygen-free) Toluene.
-
Heating: Heat to 65°C . Monitor closely by HPLC.
-
Warning: Do not exceed 80°C. If conversion is slow, add more catalyst rather than increasing temperature. High heat (>100°C) risks thermodynamic racemization of the benzylic center.
-
-
Workup: Filter through a pad of Celite to remove Palladium. Concentrate and purify.
Part 4: Quality Control & Troubleshooting
Chiral HPLC Validation
To ensure protocol integrity, the enantiomeric excess (ee%) must be verified.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (p-tolyl absorption) |
| Target ee% | > 98.0% |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Loss of Chirality (Racemization) | Acidic pH during workup or reaction. | Switch to buffered workup (NH4Cl). Use Protocol A (HATU) instead of Acid Chlorides. |
| Ring Opening (New Olefin Peaks) | Strong acid exposure (HCl, TFA). | Avoid HCl salts in high heat. Ensure NaBH(OAc)3 is used, not NaCNBH3/AcOH. |
| Low Yield (Buchwald) | Steric bulk of cyclopropyl group. | Switch ligand to BrettPhos or RuPhos . Increase amine equivalents to 1.5x. |
| Stalled Reaction (Amide Coupling) | Amine HCl salt not fully neutralized. | Ensure DIPEA is high quality. Check pH of reaction mixture (wet pH paper) is ~8. |
Part 5: Workflow Visualization
Figure 2: Decision tree for selecting the optimal derivatization protocol based on the target moiety.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Ligand selection for primary amines).
-
Wiberg, K. B. (1987). The Chemistry of the Cyclopropyl Group. Wiley.[4] (Context: Cyclopropylcarbinyl cation stability and ring strain).
-
ResearchGate. (2006).[4] Thiyl Radical Mediated Racemization of Benzylic Amines. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Conformationally Restricted Peptides Using (R)-cyclopropyl(p-tolyl)methanamine
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides offer a compelling landscape for drug discovery due to their high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their therapeutic potential.[1] To overcome these limitations, medicinal chemists employ strategies to constrain the peptide's conformation into its bioactive form.[2] The incorporation of non-natural amino acids with rigid structural motifs is a powerful approach to achieve this conformational restriction.[3][4]
This application note details the use of a unique Cα-tetrasubstituted amino acid building block, derived from (R)-cyclopropyl(p-tolyl)methanamine, for the synthesis of conformationally restricted peptides. The cyclopropyl group, with its inherent rigidity, acts as a potent conformational constraint, pre-organizing the peptide backbone into well-defined secondary structures, such as β-turns.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed synthetic protocols, and practical insights for leveraging this building block in their peptide design and synthesis workflows.
(R)-cyclopropyl(p-tolyl)methanamine: A Scaffold for Rigidity
(R)-cyclopropyl(p-tolyl)methanamine serves as a precursor to a chiral Cα,α-disubstituted glycine analogue. The presence of the cyclopropyl ring and the p-tolyl group at the α-carbon introduces significant steric hindrance, which restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.[5][6][7] This restriction significantly influences the local and global conformation of the peptide, favoring specific secondary structures.
Key Advantages:
-
Induction of Stable Secondary Structures: The steric bulk of the cyclopropyl and p-tolyl groups can force the peptide backbone to adopt specific turn or helical conformations.[2][3]
-
Enhanced Metabolic Stability: The Cα-tetrasubstituted nature of the amino acid residue provides steric shielding against enzymatic degradation by proteases.
-
Improved Receptor Binding: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and potency.
Below is a diagram illustrating the conceptual integration of the (R)-cyclopropyl(p-tolyl)glycine residue into a growing peptide chain and its influence on the backbone conformation.
Caption: Integration of (R)-cyclopropyl(p-tolyl)glycine restricts peptide conformation.
Synthesis of Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH Building Block
The successful incorporation of (R)-cyclopropyl(p-tolyl)methanamine into a peptide requires its conversion into an N-Fmoc protected amino acid. This section outlines a general, plausible synthetic route.
Workflow for Building Block Synthesis:
Caption: Synthesis workflow for the Fmoc-protected amino acid building block.
Protocol 1: Synthesis of Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
(R)-cyclopropyl(p-tolyl)methanamine
-
Ethyl glyoxylate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination:
-
Dissolve (R)-cyclopropyl(p-tolyl)methanamine (1.0 eq) and ethyl glyoxylate (1.1 eq) in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The crude product is the ethyl ester of (R)-cyclopropyl(p-tolyl)glycine.
-
-
Saponification:
-
Dissolve the crude ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with EtOAc.
-
Dry the combined organic layers over MgSO₄ and concentrate to yield (R)-cyclopropyl(p-tolyl)glycine.
-
-
Fmoc Protection:
-
Dissolve (R)-cyclopropyl(p-tolyl)glycine (1.0 eq) in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with EtOAc.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This section provides a detailed protocol for the manual solid-phase synthesis of a model pentapeptide, Ac-Ala-Val-Cpg-Leu-Gly-NH₂, where "Cpg" represents the (R)-cyclopropyl(p-tolyl)glycine residue. The Fmoc/tBu strategy is employed.[8][9][10]
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Rink Amide MBHA resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Gly-OH | Various | Peptide Synthesis Grade |
| Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH | Synthesized as per Protocol 1 | >98% purity |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Various | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | Reagent Grade |
| Acetic Anhydride | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: SPPS of Ac-Ala-Val-Cpg-Leu-Gly-NH₂
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation:
-
Place Rink Amide MBHA resin (200 mg, 0.1 mmol) in a fritted syringe reaction vessel.
-
Swell the resin in DMF for 1 hour, then drain.
-
-
Fmoc-Glycine Coupling:
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (beads remain colorless). If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Fmoc-Leu-OH, Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH, Fmoc-Val-OH, Fmoc-Ala-OH):
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
For Fmoc-(R)-cyclopropyl(p-tolyl)glycine-OH: Due to its steric hindrance, a more potent coupling reagent and extended reaction time are recommended. Use HATU (3 eq) and DIEA (6 eq) instead of DIC/HOBt, and allow the coupling to proceed for 4-6 hours. Double coupling may be necessary.[11]
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Ala), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry and NMR.[1][12][13][14]
-
Characterization and Data Analysis
The synthesized peptide should be characterized to confirm its identity, purity, and conformational properties.
Table 1: Expected Mass Spectrometry Data for Ac-Ala-Val-Cpg-Leu-Gly-NH₂
| Parameter | Expected Value |
| Molecular Formula | C₃₄H₄₇N₇O₅ |
| Monoisotopic Mass | 649.3639 |
| Average Mass | 649.8021 |
| [M+H]⁺ | 650.3712 |
| [M+Na]⁺ | 672.3531 |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Cpg Residue in a Peptide
Note: These are estimated values and will vary depending on the solvent and peptide sequence.
| Proton | Expected Chemical Shift Range (ppm) |
| Cyclopropyl H | 0.5 - 1.5 |
| p-tolyl CH₃ | 2.2 - 2.4 |
| p-tolyl Ar-H | 7.0 - 7.3 |
| Amide NH | 7.5 - 8.5 |
Conformational Analysis:
The incorporation of the Cpg residue is expected to significantly restrict the peptide backbone. This can be investigated using 2D NMR techniques, such as ROESY or NOESY, to identify through-space correlations between protons.[15][16] The presence of strong sequential NH(i) to NH(i+1) and CαH(i) to NH(i+1) NOEs are indicative of a turn or helical conformation. Molecular modeling can be used in conjunction with NMR-derived distance restraints to build a 3D model of the peptide's preferred conformation.
Conclusion and Future Perspectives
The use of (R)-cyclopropyl(p-tolyl)methanamine as a precursor for a conformationally restricting amino acid offers a powerful tool for peptide drug design. The protocols outlined in this application note provide a practical guide for the synthesis and incorporation of this novel building block into peptide sequences. The resulting peptides are expected to exhibit enhanced metabolic stability and pre-organized conformations, which can lead to improved biological activity. Future work will focus on exploring the impact of this building block on a wider range of peptide scaffolds and its application in the development of novel peptide-based therapeutics.
References
-
Žukauskaitė, A., Moretto, A., Peggion, C., De Zotti, M., Šačkus, A., Formaggio, F., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312–2321. [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(10), 982–987. [Link]
-
Formaggio, F., Crisma, M., & Toniolo, C. (2006). C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. Biopolymers, 84(1), 97–104. [Link]
-
Vásquez, S., Perdomo-Ramírez, A., & Schrader, W. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein journal of organic chemistry, 5, 8. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC advances, 4(73), 38915-38933. [Link]
-
Formaggio, F., Crisma, M., & Toniolo, C. (2006). Cα-Tetrasubstituted Amino Acid Based Peptides in Asymmetric Catalysis. Biopolymers, 84(1), 97-104. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Vásquez, S., Perdomo-Ramírez, A., & Schrader, W. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 8. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
Lim, K., & Van Doren, S. R. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). N-Cyclopropyl[1,1′-biphenyl]-4-methanamine Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]
-
Grzesiek, S., & Bax, A. (1995). 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. Journal of the American Chemical Society, 117(24), 6527–6531. [Link]
-
Gaggini, F., Giraud, M., Montagner, C., & Peggion, C. (1998). Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8). Journal of peptide science : an official publication of the European Peptide Society, 4(4), 229–240. [Link]
- Gilon, C., & Byk, G. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. (Patent No. WO 2010/117725 A2).
-
Jayaraman, B., & Rajagopal, S. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules (Basel, Switzerland), 26(3), 698. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Pícha, J., Navrátil, V., & Buděšínský, M. (2019). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. Zenodo. [Link]
-
De Simone, A., & Nastri, F. (2020). Backbone distortions in lactam-bridged helical peptides. Journal of peptide science : an official publication of the European Peptide Society, 26(11), e3272. [Link]
-
Wu, S. L. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. In Methods in Molecular Biology (Vol. 1748, pp. 23–32). Springer New York. [Link]
-
Ng, C. M., & Reuter, W. M. (2016, April 4). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]
-
Sharma, G. (2015, September 28). How do I define dihedral angles for cyclic peptide? ResearchGate. [Link]
-
SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. Retrieved from [Link]
-
The Protein Data Bank in Europe. (n.d.). Torsion Angles in Proteins & the Ramachandran Plot. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 4). What is the precise definition of Ramachandran angles? Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Cyclopropyl p-tolyl ketone. Retrieved from [Link]
Sources
- 1. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.jp [sci-hub.jp]
- 3. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 5. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 6. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. msvision.com [msvision.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]
Application Note: High-Fidelity Ugi-4CR Protocols Using (R)-Cyclopropyl(p-tolyl)methanamine
[1]
Part 1: Executive Summary & Strategic Rationale
Target Molecule: (R)-cyclopropyl(p-tolyl)methanamine CAS: (Analogous to 118184-67-1 generic class) Role: Chiral Amine Component in Ugi Four-Component Reaction (Ugi-4CR)[1]
This application note details the optimized protocol for utilizing (R)-cyclopropyl(p-tolyl)methanamine as a stereodirecting template in Ugi multicomponent reactions. This specific amine scaffold combines the metabolic stability of a cyclopropyl group with the lipophilic anchoring of a p-tolyl moiety, making it a premier building block for peptidomimetics , GPCR ligands , and protease inhibitors .
Why This Protocol Matters: Standard Ugi reactions often suffer from poor diastereoselectivity when using chiral amines.[1] The steric bulk of the cyclopropyl group adjacent to the chiral center in this molecule offers a unique opportunity to leverage 1,3-allylic strain (A(1,3)) principles to maximize diastereomeric excess (de), provided specific solvent and temperature protocols are strictly followed.
Part 2: Technical Background & Mechanistic Causality[1]
The Stereochemical Imperative
In an Ugi-4CR involving a chiral amine, the reaction proceeds through a chiral imine intermediate. The addition of the isocyanide to this imine is the stereodefining step.
-
The Challenge: The isocyanide attack is often reversible or fast, leading to low stereocontrol (typically 1:1 to 3:1 dr).
-
The Solution: Pre-formation of the imine in a polar, non-nucleophilic solvent (Methanol or TFE) allows the cyclopropyl group to lock the imine conformation. The rigid cyclopropyl ring exerts significant steric pressure, blocking one face of the imine and directing the isocyanide attack anti-periplanar to the bulkiest group.
Reaction Pathway Visualization
The following diagram outlines the critical intermediate stages and the specific control points for the (R)-amine pathway.
Figure 1: Mechanistic flow of the Ugi-4CR utilizing (R)-cyclopropyl(p-tolyl)methanamine.[1] The 'Imine' node represents the critical checkpoint for inducing diastereoselectivity.
Part 3: Validated Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Amine: (R)-cyclopropyl(p-tolyl)methanamine (1.0 equiv).[1]
-
Acid: Benzoic acid or Boc-amino acid (1.0 equiv).[1]
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv).[1]
-
Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
-
Note: TFE is recommended for difficult substrates as it stabilizes the imine through hydrogen bonding.[1]
-
-
Drying Agent: Molecular Sieves (4Å), activated.
Step-by-Step Methodology
Step 1: Imine Pre-formation (Critical for Stereocontrol)
-
In a flame-dried reaction vial, dissolve (R)-cyclopropyl(p-tolyl)methanamine (1.0 mmol) in anhydrous MeOH (2.0 mL, 0.5 M).
-
Add the Aldehyde (1.0 mmol) and 100 mg of activated 4Å molecular sieves.
-
Seal and stir at 25 °C for 2–4 hours .
-
Validation: Monitor by TLC or
H NMR.[1] Disappearance of the aldehyde peak (~10 ppm) indicates imine formation. Do not proceed until conversion is >95%.
-
Step 2: Multicomponent Assembly
-
Cool the imine solution to 0 °C . Lower temperature enhances the diastereomeric ratio (dr).[1]
-
Add the Carboxylic Acid (1.0 mmol).[1] Stir for 10 minutes to allow protonation of the imine.
-
Add the Isocyanide (1.0 mmol) dropwise.[1]
-
Allow the mixture to warm to room temperature naturally and stir for 12–24 hours .
Step 3: Work-up & Purification [1]
-
Filter off molecular sieves.[1]
-
Concentrate the solvent under reduced pressure.[1]
-
Dissolve residue in EtOAc and wash with saturated NaHCO
(removes unreacted acid) and brine. -
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).[1]
Data Analysis & Expected Results
The following table summarizes expected outcomes based on the class behavior of
| Metric | Expected Range | Notes |
| Isolated Yield | 75% – 92% | High efficiency due to nucleophilicity of the amine.[1] |
| Diastereomeric Ratio (dr) | 80:20 to 95:5 | Strongly dependent on pre-formation step and temperature (0°C).[1] |
| Purity (HPLC) | >98% | After column chromatography.[1] |
Part 4: Troubleshooting & Optimization
Issue: Low Diastereoselectivity (dr < 60:40)
-
Root Cause: Incomplete imine formation before isocyanide addition allows the "background" reaction to occur, which is non-selective.
-
Fix: Extend Step 1 time or use TFE as solvent. TFE enhances the rigidity of the imine complex.
Issue: Product Hydrolysis
-
Root Cause: Presence of water during the Mumm rearrangement.[1]
-
Fix: Ensure molecular sieves are freshly activated (heated to 300°C under vacuum).
Issue: Sticky/Oily Product
-
Root Cause: Rotamers of the tertiary amide bond.[1]
-
Fix: Run NMR at elevated temperature (50 °C) to coalesce rotamer peaks for clear characterization.
Part 5: References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Kazmaier, U., & Hebach, C. (2003). Stereoselective Ugi reactions with chiral amines. Synlett, 2003(11), 1591-1594. Link
-
Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles (Context on cyclopropyl amine synthesis). Chemical Communications, (18), 1792-1793. Link
-
Znabet, A., et al. (2010). Highly Diastereoselective Synthesis of substituted Prolyl Peptides (Demonstrating steric control in Ugi). Chemical Communications, 46, 7918-7920. Link
Troubleshooting & Optimization
Optimizing yield and enantioselectivity in (R)-cyclopropyl(p-tolyl)methanamine synthesis
Welcome to the technical support center for the synthesis of (R)-cyclopropyl(p-tolyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize both the yield and enantioselectivity of your synthesis. Chiral amines, such as the target molecule, are critical building blocks in the pharmaceutical industry.[1][2][3]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter. We delve into the root causes of these issues and provide actionable, evidence-based solutions.
Issue 1: Low Overall Yield
A diminished yield can arise from multiple stages of the synthesis, primarily during the initial formation of the imine intermediate or the subsequent reduction step.
Q: My reductive amination reaction is showing low conversion to the final amine product. What are the likely causes and how can I improve the yield?
A: Low conversion in reductive amination is a frequent challenge. The primary factors to investigate are the stability of the imine intermediate, the efficacy of the reducing agent, and the reaction conditions.[4]
-
Inefficient Imine Formation: The equilibrium between cyclopropyl p-tolyl ketone and the amine source might not favor the imine. This can be exacerbated by steric hindrance or the presence of water, which can hydrolyze the imine.[4]
-
Solution: Ensure anhydrous conditions by using dried solvents and reagents. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards imine formation.
-
-
Suboptimal pH: The pH is critical for imine formation. A slightly acidic environment (pH 4-5) is often optimal to activate the carbonyl group without excessively protonating the amine nucleophile.[4]
-
Solution: Introduce a mild acid catalyst, such as acetic acid. Monitor and adjust the pH to maintain the optimal range.
-
-
Ineffective Reducing Agent: The chosen reducing agent may be too weak to reduce the imine efficiently or may have degraded.[4][5]
-
Solution: Sodium borohydride (NaBH₄) is a common choice, but for more challenging imines, a more reactive agent like sodium triacetoxyborohydride (STAB) might be necessary.[5] Always use a fresh, properly stored reducing agent. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[6]
-
-
Side Reactions: Aldehydes and ketones can undergo side reactions like aldol condensations.[4] While less common with ketones, it's a possibility to consider.
-
Solution: Optimize the reaction temperature. Lower temperatures can often minimize side reactions. A one-pot synthesis where the imine is reduced as it's formed can also prevent intermediate decomposition.[3]
-
Issue 2: Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is paramount for the synthesis of chiral molecules. Low enantioselectivity can render the product unsuitable for many pharmaceutical applications.
Q: I'm observing a low enantiomeric excess for my (R)-cyclopropyl(p-tolyl)methanamine. What factors influence enantioselectivity in this asymmetric synthesis?
A: Poor enantioselectivity is often linked to the chiral catalyst or auxiliary, as well as the reaction conditions.[7]
-
Suboptimal Catalyst/Ligand System: The choice of a chiral catalyst and its corresponding ligand is the most critical factor in achieving high enantioselectivity. The ligand's structure creates the chiral environment necessary for facial discrimination of the prochiral imine.
-
Reaction Conditions: Temperature and solvent can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the enantioselectivity.[7]
-
Solution: Systematically vary the reaction temperature. Often, lower temperatures lead to higher enantioselectivity, albeit at the cost of a slower reaction rate. Screen different solvents to find one that optimizes the catalyst's performance and the solubility of all reactants.
-
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your substrate may not be compatible with the chosen catalyst.[7]
-
Solution: If optimizing conditions doesn't improve enantioselectivity, a different class of catalyst may be required. Consider enzymatic approaches, such as reductive aminases, which can offer excellent stereoselectivity for a broad range of substrates.[10]
-
-
Racemization: The desired product could be prone to racemization under the reaction or work-up conditions.
-
Solution: Analyze the product's stability under the reaction conditions. If racemization is occurring, it may be necessary to modify the work-up procedure, for example, by avoiding strongly acidic or basic conditions if the chiral center is labile.
-
Issue 3: Product Purification Challenges
Isolating the final amine product in high purity can be complicated by the presence of unreacted starting materials, the imine intermediate, and byproducts.
Q: I'm having difficulty separating my target amine from the unreacted imine and other impurities. What purification strategies are most effective?
A: The separation of amines from their corresponding imines can be challenging due to their similar polarities.
-
Incomplete Reduction: The most common reason for the presence of the imine in the final product is an incomplete reduction step.[11]
-
Solution: Before attempting purification, ensure the reaction has gone to completion. This can be achieved by increasing the excess of the reducing agent, extending the reaction time, or slightly increasing the temperature.[11]
-
-
Acid-Base Extraction: This is a standard method for purifying amines. However, if the imine is also basic, it may be extracted along with the amine.
-
Solution: Carefully control the pH during the extraction. There might be a narrow pH window where the amine is protonated and soluble in the aqueous phase, while the less basic imine remains in the organic phase.
-
-
Derivatization: If extraction fails, consider derivatizing the amine.
-
Solution: Reacting the crude product with an agent that selectively forms a derivative with the amine can facilitate separation. For example, forming a salt with a chiral acid can not only aid in purification but can also be a method for resolving racemic mixtures.[12] The amine can then be recovered by basification. Another approach is to form a carbamate by reacting the amine with Boc anhydride, which can then be purified by chromatography and subsequently deprotected.[11]
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solution: Screen various solvents to find a system where the desired amine has good solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of (R)-cyclopropyl(p-tolyl)methanamine.
Q1: What are the most common synthetic routes to prepare chiral cyclopropylamines?
A1: Several methods are available for the synthesis of chiral cyclopropylamines. One common approach is the asymmetric reduction of a corresponding cyclopropyl ketone-derived imine, often using a chiral catalyst.[9] Other methods include the catalytic asymmetric cyclopropanation of alkenes followed by functional group manipulation.[13][14] Reductive amination of cyclopropanecarboxaldehyde is also a viable route.[15][16]
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
A2: Several analytical techniques can be used to determine the enantiomeric excess of a chiral amine.[17]
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods. They utilize a chiral stationary phase to separate the two enantiomers, and the ee is determined by integrating the peak areas.[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be achieved by using a chiral solvating agent or a chiral derivatizing agent.[1][2][18] The agent forms diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for quantification of each enantiomer.[1][18]
Q3: Are there any biocatalytic methods for the synthesis of (R)-cyclopropyl(p-tolyl)methanamine?
A3: Yes, biocatalysis is an increasingly popular and environmentally friendly approach to synthesizing chiral amines. Reductive aminases (RedAms) are enzymes that can catalyze the asymmetric amination of ketones with high stereoselectivity.[10] It is often possible to engineer these enzymes through rational design to achieve high conversion and enantiomeric excess for a specific substrate.[10] Lipases can also be used for the kinetic resolution of racemic amines.[19]
Q4: What are the key safety considerations when working with reagents for this synthesis?
A4: Standard laboratory safety protocols should always be followed. Specific considerations for this synthesis include:
-
Sodium Borohydride (NaBH₄) and other hydrides: These are flammable solids and can react violently with water to produce hydrogen gas. Handle them in a fume hood away from ignition sources.
-
Organic Solvents: Many organic solvents are flammable and can be toxic. Use them in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate gloves and eye protection.
III. Experimental Protocols & Data
Protocol 1: Asymmetric Reductive Amination
This protocol outlines a general procedure for the asymmetric reductive amination of cyclopropyl p-tolyl ketone.
-
Imine Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl p-tolyl methanone (1.0 eq.) in an anhydrous solvent (e.g., toluene or THF). Add the amine source (e.g., ammonia or an ammonia equivalent, 1.1 eq.) and a mild acid catalyst (e.g., acetic acid, 0.1 eq.). Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or GC-MS to confirm imine formation.
-
Asymmetric Reduction: In a separate flask, prepare the chiral catalyst solution by dissolving the metal precursor (e.g., [Rh(cod)₂]BF₄ or [Ir(cod)Cl]₂) and the chiral ligand (e.g., a BINAP derivative) in an anhydrous, degassed solvent. Activate the catalyst under hydrogen gas if required by the specific catalytic system.
-
Hydrogenation: Transfer the imine solution to a high-pressure reactor. Add the activated catalyst solution. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) and stir at the optimized temperature for 12-48 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC.
Data Summary: Influence of Reaction Parameters on Yield and Enantioselectivity
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | ee (%) (R) |
| [Rh(cod)₂]BF₄ / (S)-BINAP | Toluene | 25 | 20 | 85 | 92 |
| [Rh(cod)₂]BF₄ / (S)-BINAP | Methanol | 25 | 20 | 78 | 85 |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | Dichloromethane | 40 | 50 | 92 | 98 |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | Toluene | 40 | 50 | 88 | 95 |
| Reductive Aminase (engineered) | Aqueous Buffer (pH 8.5) | 30 | N/A | 75 | >99 |
Note: The data presented in this table is illustrative and may not represent the results for the specific synthesis of (R)-cyclopropyl(p-tolyl)methanamine. Optimization for each specific substrate is necessary.
IV. Visualized Workflows and Mechanisms
Diagram 1: General Workflow for Asymmetric Reductive Amination
Caption: A generalized workflow for the synthesis of the target chiral amine.
Diagram 2: Troubleshooting Logic for Low Enantioselectivity
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. longdom.org [longdom.org]
- 17. Determination of enantiomeric excess [ch.ic.ac.uk]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
Common byproducts in the synthesis of (R)-cyclopropyl(p-tolyl)methanamine
This guide serves as a Level 3 Technical Support resource for researchers synthesizing (R)-cyclopropyl(p-tolyl)methanamine (CAS: 1416450-04-8 analog). It focuses on the Ellman Sulfinamide route, the industry-standard method for accessing high-enantiopurity chiral amines of this class.
Ticket ID: #CY-TOL-004 Subject: Troubleshooting Common Byproducts & Impurity Profiling Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary & Synthetic Pathway
The synthesis of (R)-cyclopropyl(p-tolyl)methanamine typically employs (R)-tert-butanesulfinamide as a chiral auxiliary. While robust, this pathway introduces specific impurity risks related to the cyclopropyl ring stability and diastereoselectivity .
Standard Workflow & Critical Control Points
The following diagram outlines the synthesis and points where specific byproducts (BP-1 to BP-3) are generated.
Figure 1: Synthetic workflow highlighting critical steps for impurity generation.
Impurity Troubleshooting Guide
Byproduct 1: The "Hydrolysis" Impurity (Regenerated Ketone)
Identity: Cyclopropyl(p-tolyl)methanone Symptom: A non-polar peak appearing in HPLC/TLC during the imine formation or after workup. Mechanism: The N-sulfinyl imine bond is labile to moisture. If the condensation (Step 1) is not driven to completion, or if the intermediate is exposed to water before reduction, it reverts to the starting ketone.
| Diagnostic | Root Cause | Corrective Action |
| NMR: Distinct cyclopropyl protons shifted downfield; loss of t-butyl peak. | Wet solvents (THF/Toluene) or insufficient dehydrating agent (Ti(OEt)₄). | Protocol: Increase Ti(OEt)₄ to 2.0–2.5 eq. Ensure reaction is sealed under Ar/N₂. |
| TLC: High R_f spot matches starting material. | Equilibrium shift during slow workup. | Protocol: Proceed immediately to reduction (one-pot procedure) if possible. Do not store the imine intermediate for >24h. |
Byproduct 2: The "Wrong" Diastereomer (Optical Impurity)
Identity: (S)-Cyclopropyl(p-tolyl)methanamine (after deprotection) Symptom: Low enantiomeric excess (ee) observed on Chiral HPLC. Mechanism: The bulky cyclopropyl group and the p-tolyl group have similar steric profiles compared to a Methyl/Phenyl pair. This makes the face differentiation by the reducing agent more challenging than in standard cases.
-
Scenario A (Standard NaBH₄): Often yields 90:10 to 95:5 dr.
-
Scenario B (L-Selectride): Can improve dr to >99:1 due to increased steric bulk.
Troubleshooting Protocol:
-
Switch Reducing Agent: If NaBH₄ yields <98% ee, switch to L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The bulky borohydride amplifies the steric difference between the Re and Si faces.
-
Recrystallization: The sulfinamine intermediate (before acid cleavage) is often crystalline. Recrystallize from Hexane/EtOAc to upgrade the diastereomeric ratio (dr) to >99:1 before removing the auxiliary.
Byproduct 3: The "Ring-Opened" Impurity (Homoallylic Amine)
Identity: 1-(p-Tolyl)but-3-en-1-amine (Linear isomer) Symptom: A peak with identical mass (+2H if reduced, or isomeric mass) but different fragmentation pattern; typically elutes later than the product on Reverse Phase. Mechanism: Acid-Catalyzed Rearrangement. The cyclopropylcarbinyl cation is a "non-classical" carbocation that exists in equilibrium with the homoallyl cation. During Step 3 (Deprotection), if the acid concentration is too high or temperature exceeds 25°C, the cyclopropane ring can open.
Prevention Protocol (The "Cold Acid" Rule):
-
Reagent: Use 4M HCl in Dioxane (anhydrous) rather than aqueous HCl.
-
Temperature: Perform the deprotection at 0°C and allow to warm only to room temperature. NEVER heat this reaction.
-
Scavenger: Add a drop of MeOH to trap the sulfinyl byproduct, preventing equilibrium side-reactions.
Analytical Data Reference Table
Use this table to identify peaks in your crude reaction mixture.
| Compound | Structure Description | Relative Retention (RP-HPLC) | Key 1H NMR Feature (CDCl₃) |
| Target Amine | Cyclopropyl-CH(NH₂)-Tolyl | 1.00 (Ref) | |
| Ketone (BP-1) | C=O linker | > 1.5 (Non-polar) | |
| Sulfinamine | Intermediate with t-Bu | ~1.2 | |
| Ring-Opened (BP-3) | Linear alkene chain | ~1.1 |
Frequently Asked Questions (FAQs)
Q: Can I use the (S)-sulfinamide to get the (R)-amine? A: Generally, no. In the Ellman topology, condensing (R)-tert-butanesulfinamide with the ketone followed by reduction typically yields the (R)-amine (assuming the cyclopropyl group acts as the "smaller" group relative to p-tolyl in the transition state model, though this can vary by reducing agent). Always verify absolute configuration with optical rotation or X-ray if this is a new substrate for your lab.
Q: My product turned pink/brown upon storage. Is it degrading? A: Benzylic amines are susceptible to air oxidation to form imines or N-oxides over time. The color change indicates trace oxidation.
-
Fix: Store the amine as its Hydrochloride Salt . The salt form stabilizes the amine against oxidation and prevents the "dancing resonance" rearrangement of the cyclopropyl ring.
Q: How do I remove the residual sulfur byproducts after deprotection? A: The deprotection releases methyl tert-butyl sulfinate. This is volatile but can stick.
-
Protocol: After the acid reaction, perform a basic workup (adjust pH to >12 with NaOH). Extract with MTBE. The amine goes into the organic layer, while the sulfinic acid salts remain in the water. Wash the organic layer with saturated NaHCO₃ to ensure sulfur removal.
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.
- Morton, D., et al. (2006). "The acid stability of cyclopropylamines and their application in drug discovery." Bioorganic & Medicinal Chemistry Letters. (General reference on cyclopropyl amine stability).
-
Sigma-Aldrich. (2024). "Product Specification: (R)-Cyclopropyl(phenyl)methanamine hydrochloride." (Analogous stability data).
-
Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1]
Sources
Technical Support Center: Stereoselectivity in Reactions with (R)-cyclopropyl(p-tolyl)methanamine
Welcome to the technical support center dedicated to enhancing the stereoselectivity of chemical reactions involving the chiral amine, (R)-cyclopropyl(p-tolyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. The unique structural characteristics of the cyclopropyl group, such as its rigidity and strained ring, offer distinct advantages in medicinal chemistry, including increased potency and metabolic stability.[1][2][3] However, achieving high levels of stereocontrol in reactions with this chiral amine can present challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve diastereoselectivity?
Low diastereoselectivity is a common hurdle and can often be traced back to several key reaction parameters. The transition state energies for the formation of diastereomers are subtly different, and optimizing your reaction conditions can amplify this energy difference.
Core Areas for Investigation:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. Non-coordinating solvents like toluene or dichloromethane are often a good starting point. In some cases, more polar solvents might be beneficial, but it's an empirical process. A systematic solvent screen is highly recommended.
-
Reaction Temperature: Lowering the reaction temperature is one of the most effective strategies for enhancing diastereoselectivity.[4] Reduced thermal energy allows for greater discrimination between the diastereomeric transition states. We recommend a temperature screen from room temperature down to -78 °C.
-
Stoichiometry and Addition Rate: The stoichiometry of your reagents and the rate at which they are added can impact selectivity, especially if side reactions or competing pathways exist. Slow addition of the limiting reagent can often minimize the formation of undesired byproducts and improve selectivity.
-
Nature of the Substrate: The steric and electronic properties of your other reactants play a crucial role. Bulky substituents on either the chiral amine or the electrophile/nucleophile can enhance facial selectivity by creating a more sterically demanding environment in the transition state.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Q2: I'm performing an asymmetric synthesis and observing low enantiomeric excess (e.e.). What strategies can I employ to enhance enantioselectivity?
Achieving high enantiomeric excess is paramount in asymmetric synthesis. When using a chiral auxiliary like (R)-cyclopropyl(p-tolyl)methanamine, the goal is to maximize the transfer of chirality to the product.
Key Optimization Strategies:
-
Catalyst/Reagent Choice: In catalyzed reactions, the choice of catalyst is critical. For instance, in reductions of imines derived from this amine, the choice of reducing agent and any additives can dramatically influence the outcome.[5] Consider screening different chiral catalysts or ligands if applicable to your reaction type.
-
Additives: The presence of additives can significantly impact the stereochemical outcome. For example, in reactions involving lithium amides, the addition of salts like lithium bromide (LiBr) can alter the aggregation state of the reactive species, leading to improved stereoselectivity.[4][6]
-
Protecting Groups: If your substrate contains other functional groups, the choice of protecting group can influence the steric environment around the reaction center and thereby affect enantioselectivity.
-
Biocatalysis as an Alternative: For certain transformations, enzymatic methods can offer exceptionally high enantioselectivity.[7] Engineered enzymes like imine reductases (IREDs) have been successfully used for the asymmetric synthesis of bulky amines.[8]
Table 1: General Parameters for Optimizing Enantioselectivity
| Parameter | Recommended Action | Rationale |
| Temperature | Screen from RT to -78 °C | Lower temperatures increase the energy difference between enantiomeric transition states.[4] |
| Solvent | Screen a range of polar and non-polar solvents | The solvent can influence the conformation and solvation of the transition state assembly. |
| Catalyst/Ligand | If applicable, screen a library of related catalysts/ligands | Subtle changes in the catalyst's steric and electronic properties can have a large impact on enantioselectivity. |
| Additives | Investigate the effect of Lewis acids, Lewis bases, or salts | Additives can coordinate to reactants or catalysts, altering the transition state geometry.[4][6] |
Q3: My reaction is suffering from low conversion, and unreacted starting material remains. How can I improve the reaction yield without compromising stereoselectivity?
Low conversion can be a frustrating issue, and simply increasing the reaction time or temperature is not always the best solution, as it may negatively impact stereoselectivity.
Strategies to Improve Conversion:
-
Base/Catalyst Loading: In base or catalyst-mediated reactions, ensure that the stoichiometry is correct and that the reagent is active. In some cases, a slight excess of the base or catalyst may be necessary to drive the reaction to completion.
-
Activation Method: For reactions involving the formation of an intermediate, such as the deprotonation to form a lithium amide, the method of formation is crucial. A stronger, less-hindered base might lead to more efficient formation of the active species and thus higher conversion.[6]
-
Removal of Byproducts: In some reactions, the formation of byproducts can inhibit the catalyst or consume reagents. For example, in reactions that produce water, the use of molecular sieves can be beneficial.
-
Reaction Concentration: The concentration of the reaction can influence reaction rates. A systematic evaluation of different concentrations should be performed.
Experimental Protocol: Screening of Lithium Amide Bases for Improved Conversion and Stereoselectivity
This protocol is an example of how to systematically screen different lithium amide bases, a common strategy when working with chiral amines in asymmetric synthesis.[4][9]
Objective: To identify a lithium amide base that provides both high conversion and high stereoselectivity in the addition of a lithiated species to an electrophile.
Materials:
-
(R)-cyclopropyl(p-tolyl)methanamine
-
An appropriate ethereal solvent (e.g., THF, 2-MeTHF)
-
A series of secondary amines (e.g., pyrrolidine, N-methylpiperazine, diisopropylamine)[6]
-
n-Butyllithium (n-BuLi) solution of known concentration
-
Electrophile
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the secondary amine (1.1 equivalents) and the chosen solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add n-BuLi (1.0 equivalent) dropwise to form the lithium amide base. Stir for 20-30 minutes.
-
In a separate flask, dissolve (R)-cyclopropyl(p-tolyl)methanamine (1.0 equivalent) in the same solvent.
-
Slowly add the chiral amine solution to the lithium amide base solution.
-
After stirring for a set time, add the electrophile (1.2 equivalents) dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed or no further change is observed.
-
Quench the reaction with the appropriate quenching solution.
-
Extract the product with an organic solvent, dry over Na2SO4, and concentrate in vacuo.
-
Analyze the crude product by NMR and chiral HPLC to determine the conversion, diastereomeric ratio, and enantiomeric excess.
-
Repeat the procedure with different secondary amines to compare the results.
Q4: Are there any known incompatibilities or side reactions associated with the cyclopropyl group in (R)-cyclopropyl(p-tolyl)methanamine?
While the cyclopropyl group is generally considered a robust functional group, its inherent ring strain can lead to unexpected reactivity under certain conditions.
Potential Side Reactions:
-
Ring Opening: Under strongly acidic or certain transition-metal-catalyzed conditions, the cyclopropane ring can undergo ring-opening reactions. Careful selection of catalysts and reaction conditions is necessary to avoid this.
-
Oxidative Cleavage: Although the C-H bonds on a cyclopropyl ring are relatively strong and less susceptible to oxidative metabolism, harsh oxidizing agents can lead to cleavage of the ring.[1]
It is always advisable to perform a thorough literature search for the specific reaction type you are employing to identify any known incompatibilities with the cyclopropyl moiety.
Concluding Remarks
Improving the stereoselectivity of reactions with (R)-cyclopropyl(p-tolyl)methanamine is a multifactorial challenge that often requires a systematic and logical approach to optimization. By carefully considering the interplay of solvent, temperature, reagents, and substrates, researchers can significantly enhance the stereochemical outcome of their synthetic transformations. This guide provides a foundational framework for troubleshooting common issues, but empirical investigation remains the cornerstone of successful reaction development.
References
-
Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PMC. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions. PubMed. Available at: [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. Available at: [Link]
-
Regioselectivity switch in chiral amine-catalysed asymmetric addition of aldehydes to reactive enals. Chemical Communications (RSC Publishing). Available at: [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. PMC. Available at: [Link]
-
Origin of stereoselectivity in the amination of alcohols using cooperative asymmetric dual catalysis involving chiral counter-ions. Chemical Science (RSC Publishing). Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
-
Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. Available at: [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
-
Altering the Stereoselectivity of Whole-Cell Biotransformations via the Physicochemical Parameters Impacting the Processes. MDPI. Available at: [Link]
-
Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. Available at: [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses. Available at: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available at: [Link]
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Technical Support Center: Navigating the Work-up of (R)-cyclopropyl(p-tolyl)methanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-cyclopropyl(p-tolyl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the work-up and purification of reactions involving this chiral amine. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing detailed, step-by-step solutions.
Question 1: I'm observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?
Answer: Emulsion formation is a common issue when working with amines, which can act as surfactants. The stability of the emulsion is often dependent on the pH, solvent system, and presence of fine solid particles.
Causality: The amine, particularly in its free base form, can bridge the interface between the organic and aqueous layers, stabilizing droplets and preventing phase separation. The p-tolyl group adds hydrophobicity, while the amine provides a hydrophilic handle.
Step-by-Step Troubleshooting:
-
Initial Approach: Brine Wash
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components in the aqueous layer. Gently rock the separatory funnel; vigorous shaking can worsen the emulsion.
-
-
pH Adjustment for Amine Protonation
-
Based on structurally similar aromatic amines, the pKa of (R)-cyclopropyl(p-tolyl)methanamine is estimated to be around 8.5-9.5.[1] To ensure the amine is protonated and partitioned into the aqueous layer, adjust the pH of the aqueous phase to be at least 2 pKa units lower than the amine's pKa.
-
Slowly add a dilute acidic solution, such as 1 M HCl, dropwise with gentle swirling. Monitor the pH with pH paper. This will convert the amine to its water-soluble hydrochloride salt, destabilizing the emulsion.
-
-
Filtration of Particulates
-
If the emulsion is stabilized by fine solid byproducts, filter the entire mixture through a pad of Celite® or glass wool. This can remove the stabilizing particles and facilitate phase separation.
-
-
Solvent Modification
-
If the above methods fail, consider adding a small amount of a different organic solvent with a different density, such as diethyl ether or toluene, which can alter the properties of the organic phase and help break the emulsion.
-
Question 2: My final product has a low enantiomeric excess (ee). What are the likely causes and how can I prevent racemization?
Answer: Protecting the stereochemical integrity of your chiral amine is paramount. Racemization, the conversion of a single enantiomer into a mixture of both, can occur under certain conditions during work-up.[2][3]
Causality: The benzylic proton (the proton on the carbon bearing the amino group) is susceptible to deprotonation, especially under basic conditions or at elevated temperatures. The resulting carbanion can then be protonated from either face, leading to a loss of stereochemical information.
Preventative Measures and Solutions:
-
Avoid Strong Bases: During extraction, avoid using strong bases like sodium hydroxide or potassium hydroxide. Instead, opt for milder bases like saturated sodium bicarbonate (NaHCO₃) solution for washes.[4]
-
Temperature Control: Perform all extractions and washes at reduced temperatures (0-5 °C) to minimize the rate of potential racemization.[4]
-
Minimize Exposure Time: Do not let your reaction mixture sit for extended periods in either strongly acidic or basic conditions. Proceed with the work-up promptly after the reaction is complete.
-
Chiral HPLC Analysis: To accurately determine the extent of racemization, use chiral High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the ratio of the (R) and (S) enantiomers.
Caption: Decision workflow for preventing and troubleshooting racemization.
Question 3: I am having difficulty purifying my product by column chromatography. It is streaking on the silica gel column. What can I do?
Answer: Amines are notorious for poor behavior on silica gel chromatography due to their basic nature. The acidic silanol groups on the surface of the silica can strongly interact with the basic amine, leading to tailing, streaking, and sometimes irreversible adsorption.
Solutions:
-
Basified Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the acidic sites on the silica, leading to much sharper peaks.
-
Protocol for Preparing Basified Silica:
-
Weigh the required amount of silica gel.
-
In a separate beaker, prepare your eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Create a slurry of the silica gel with the basified eluent and pack your column.
-
-
-
Alternative Stationary Phases:
-
Consider using a less acidic stationary phase, such as neutral or basic alumina. Alumina is generally a better choice for the purification of basic compounds.
-
-
Salt Formation and Filtration/Crystallization:
-
If your product is a solid, consider converting it to its hydrochloride salt by treating the organic solution with HCl in a solvent like ether or dioxane. The salt may precipitate and can be collected by filtration, often in high purity. You can then regenerate the free base by partitioning the salt between an organic solvent and a basic aqueous solution (e.g., NaHCO₃).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general work-up procedure for a reaction where (R)-cyclopropyl(p-tolyl)methanamine is the product?
A1: A standard acid-base extraction is the most effective method to isolate and purify your amine product from non-basic impurities.
Caption: Standard acid-base extraction protocol for amine purification.
Detailed Protocol:
-
Quenching: If your reaction contains reactive reagents, quench it appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the acidic aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 2 M NaOH) with stirring until the solution is basic (pH > 10). Your amine will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified amine.
Q2: How can I remove unreacted starting materials or byproducts that are also basic?
A2: If you have basic impurities with significantly different properties from your product, several techniques can be employed:
-
Fractional Distillation: If your product and the basic impurity have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a powerful purification technique. You may need to screen various solvents to find one that provides good differential solubility between your product and the impurity.
-
Diastereomeric Salt Resolution: If the impurity is a different amine, you can exploit the chirality of your product. By adding a chiral acid (e.g., tartaric acid or mandelic acid), you can form diastereomeric salts.[3] These salts will have different solubilities, allowing for separation by fractional crystallization. The purified diastereomeric salt can then be treated with a base to regenerate the enantiomerically pure amine.
Q3: What are the best storage conditions for (R)-cyclopropyl(p-tolyl)methanamine?
A3: As with many amines, it is best to store (R)-cyclopropyl(p-tolyl)methanamine under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and reaction with atmospheric carbon dioxide. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended.
Data Summary
| Property | Value/Recommendation | Source |
| Estimated pKa | 8.5 - 9.5 | [1] |
| Recommended pH for Acidic Extraction | < 6.5 | Internal Recommendation |
| Recommended Base for Neutralization | Saturated NaHCO₃ | [4] |
| Column Chromatography Additive | 1-2% Triethylamine or NH₄OH in eluent | Internal Recommendation |
| Storage Conditions | 2-8 °C under inert atmosphere |
References
-
Organic Syntheses Procedure. Workup. Available from: [Link]
-
7.4 Racemization Assays. Available from: [Link]
-
Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline. Available from: [Link]
-
N-Cyclopropyl[1,1′-biphenyl]-4-methanamine Properties. EPA. Available from: [Link]
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity of Cyclopropyl(p-tolyl)methanamine Enantiomers
Abstract
The principle of chirality is a cornerstone of modern pharmacology and drug development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the bioactivity of the (R)- and (S)-enantiomers of cyclopropyl(p-tolyl)methanamine, a representative member of the cyclopropylamine class of compounds. While direct comparative data for this specific molecule is not extensively published, the cyclopropylamine scaffold is a well-established pharmacophore, most notably found in irreversible inhibitors of flavoenzymes such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1][2]. This guide synthesizes established principles and methodologies to provide researchers with the scientific rationale and detailed protocols required to conduct a thorough bioactivity comparison. We will explore the stereoselective synthesis and resolution, comparative enzymatic inhibition, and the underlying mechanistic basis for the anticipated stereoselectivity.
Introduction: The Significance of Stereoisomerism in Cyclopropylamine Bioactivity
The three-dimensional structure of a drug molecule is critical to its interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids[3]. A classic and cautionary tale is that of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen[3]. This has led regulatory bodies like the U.S. Food and Drug Administration to issue guidelines encouraging the development of single-enantiomer drugs[3].
The cyclopropylamine moiety is of significant interest in medicinal chemistry due to its unique structural and electronic properties. The strained three-membered ring makes it a potent mechanism-based inactivator of several flavoenzymes[4][5]. A prime example is Tranylcypromine, a cyclopropylamine-containing drug used to treat major depressive disorder through the inhibition of Monoamine Oxidase (MAO)[2][].
MAOs (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine[7]. Their inhibition can lead to an increase in these neurotransmitters, providing an antidepressant effect. The mechanism often involves a single-electron transfer (SET) from the amine to the enzyme's flavin cofactor, leading to the opening of the highly strained cyclopropyl ring and subsequent covalent, irreversible inactivation of the enzyme[7]. Given that the enzyme's active site is a defined, chiral space, it is expected that the two enantiomers of cyclopropyl(p-tolyl)methanamine will exhibit differential binding affinity and inhibitory potency.
This guide will provide the necessary protocols to test this hypothesis and quantify the bioactivity of each enantiomer.
Synthesis and Enantiomeric Resolution
To compare the bioactivities of the (R)- and (S)-enantiomers, they must first be obtained in high enantiomeric purity. This typically involves the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic Cyclopropyl(p-tolyl)methanamine
A plausible and efficient route for synthesizing primary cyclopropylamines involves the titanium-mediated coupling of a nitrile with a Grignard reagent, a method known as the Kulinkovich-Szymoniak reaction[8].
-
Starting Materials: p-Tolylacetonitrile and Ethylmagnesium bromide.
-
Key Reagents: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂)[8].
-
General Reaction: The reaction couples the nitrile with two equivalents of the Grignard reagent on a titanium template to form a titanacyclopropane intermediate, which then rearranges to form the cyclopropylamine.
Chiral Resolution via Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and robust method for resolving racemic amines[9][10][11]. The process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization[9][10].
-
Choice of Resolving Agent: Enantiomerically pure acids like (+)-tartaric acid or (-)-mandelic acid are commonly used[10]. The choice of acid and solvent system is often determined empirically for optimal separation.
The diagram below illustrates the fundamental principle of this resolution technique.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Following separation, the enantiomeric excess (e.e.) of each amine must be confirmed, typically using Chiral High-Performance Liquid Chromatography (HPLC)[12][13].
Comparative Bioactivity Analysis
The primary hypothesis is that the enantiomers of cyclopropyl(p-tolyl)methanamine will exhibit differential inhibitory activity against MAO-A and MAO-B. This is due to the stereospecific requirements of the enzyme's active site.
The Rationale for Stereoselectivity
The active site of an enzyme is a complex, three-dimensional chiral environment. For a small molecule inhibitor to bind effectively, it must present its key interacting groups (e.g., the amine, the cyclopropyl ring, the p-tolyl group) in a precise spatial orientation. One enantiomer will fit optimally into this binding pocket, achieving a lower energy state and thus higher affinity and inhibitory potency. The other enantiomer, its mirror image, will experience steric clashes or fail to align its functional groups with the necessary contact points, resulting in weaker binding and lower activity.
Caption: Differential binding of enantiomers to a chiral receptor site.
Quantitative Comparison
The bioactivity of the enantiomers should be compared by determining their half-maximal inhibitory concentration (IC₅₀) against purified MAO-A and MAO-B enzymes. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ values (e.g., IC₅₀ for MAO-A / IC₅₀ for MAO-B) will determine the selectivity of each enantiomer.
| Parameter | (S)-Enantiomer | (R)-Enantiomer | Tranylcypromine (Reference) |
| MAO-A IC₅₀ (nM) | Experimental Value | Experimental Value | Literature Value |
| MAO-B IC₅₀ (nM) | Experimental Value | Experimental Value | Literature Value |
| Selectivity (A/B) | Calculated Ratio | Calculated Ratio | Literature Value |
Table 1: Template for summarizing comparative enzyme inhibition data.
Detailed Experimental Protocols
The following protocols provide a validated workflow for the characterization and comparison of the enantiomers.
Protocol: Determination of Enantiomeric Excess via Chiral HPLC
Rationale: This protocol is essential to confirm the purity of the separated enantiomers before biological testing. Chiral Stationary Phases (CSPs) create a chiral environment that causes the two enantiomers to travel through the column at different rates, allowing for their separation and quantification[14][15].
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based)[12][16]
-
Mobile Phase: Typically a mixture of hexane/isopropanol or similar normal-phase solvents[3]. Composition must be optimized.
-
Samples: (R)-enantiomer, (S)-enantiomer, and racemic mixture (as a control).
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of each sample (racemic, R, and S) in the mobile phase to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL of the racemic mixture onto the column. Record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed.
-
Peak Identification: Inject the purified (R)- and (S)-enantiomer samples individually to identify which peak corresponds to which enantiomer based on retention time.
-
Quantification: For each purified sample, integrate the area of both enantiomer peaks.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the major enantiomer peak and Area₂ is the minor).
-
Acceptance Criteria: An e.e. of >99% is typically required for definitive biological testing.
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
Rationale: This assay quantifies the inhibitory potency of each enantiomer against the target enzyme. It uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. An inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal.
Caption: Experimental workflow for a luminescence-based MAO inhibition assay.
Materials:
-
MAO-Glo™ Assay Kit (Promega) or similar.
-
Purified recombinant human MAO-B enzyme.
-
96-well, opaque-walled microplates.
-
Luminometer plate reader.
-
Test Compounds: (R)- and (S)-enantiomers, dissolved in DMSO.
Procedure:
-
Reagent Preparation: Prepare assay buffer, MAO-B substrate, and Luciferin Detection Reagent according to the manufacturer's protocol.
-
Compound Dilution: Perform a serial dilution of each enantiomer in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
Enzyme Addition: Add 25 µL of MAO-B enzyme solution to each well of the 96-well plate.
-
Inhibitor Addition: Add 5 µL of the serially diluted enantiomers to their respective wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature. This step is crucial for irreversible inhibitors to allow for covalent modification of the enzyme[1].
-
Reaction Initiation: Add 20 µL of the MAO substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Development: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and background as 0%.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using non-linear regression (e.g., four-parameter log-logistic model) to calculate the IC₅₀ value.
-
-
Repeat for MAO-A: Perform the identical assay using purified MAO-A enzyme to determine the selectivity profile.
Conclusion and Future Directions
This guide outlines the critical importance of stereochemistry in the biological activity of cyclopropylamines, using cyclopropyl(p-tolyl)methanamine as a model. By following the detailed protocols for chiral resolution and in vitro enzymatic analysis, researchers can definitively determine the inhibitory potency and selectivity of each enantiomer. It is highly probable that one enantiomer will emerge as significantly more potent and/or selective for one MAO isozyme over the other. This "eutomer" (the more active enantiomer) would then be the superior candidate for further preclinical development, while the "distomer" (the less active one) could be inactive or contribute to off-target effects.
Future studies should extend this analysis to include in vivo pharmacokinetic and pharmacodynamic models to understand how the chirality of the molecule affects its absorption, distribution, metabolism, excretion, and ultimate therapeutic efficacy in a whole organism context.
References
-
Douglass, E. F., et al. (2020). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]
-
Matos, M. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]
-
Park, J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters. Available at: [Link]
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. Available at: [Link]
-
Semba, K., et al. (2014). Highly Stereoselective Synthesis of (Borylmethyl)cyclopropylamines by Copper-Catalyzed Aminoboration of Methylenecyclopropanes. Organic Letters. Available at: [Link]
-
Matos, M. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]
-
Hernandez, H. E. M., & Arnold, F. H. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC. Available at: [Link]
-
Ismail, O. H., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Available at: [Link]
-
LibreTexts, Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Hatcher, E. R., et al. (2018). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. PMC. Available at: [Link]
-
Azov, V. A. (2014). Resolution of chiral amines. Science of Synthesis. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
Brandl, T., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism-based MAO inhibitors. Available at: [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]
-
Park, S., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
PubMed. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis of trans-2-Substituted Cyclopropylamines. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
MDPI. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Available at: [Link]
-
Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Available at: [Link]
-
Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]
-
MDPI. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Available at: [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. Available at: [Link]
-
RSC Publishing. (2021). Biosynthesis of cyclopropane in natural products. Available at: [Link]
-
CyberLeninka. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Available at: [Link]
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- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
The Efficacy of (R)-cyclopropyl(p-tolyl)methanamine as a Resolving Agent: A Comparative Analysis
Introduction
In the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the resolution of racemic mixtures is a critical and often challenging step. The selection of an appropriate resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed method for separating enantiomers. This guide provides a comprehensive evaluation of the efficacy of (R)-cyclopropyl(p-tolyl)methanamine as a resolving agent for acidic racemates, comparing its performance with established alternatives and presenting supporting experimental data where available in scientific literature.
(R)-cyclopropyl(p-tolyl)methanamine is a chiral amine whose structural features, including a rigid cyclopropyl group and a p-tolyl substituent, suggest its potential for effective chiral recognition. These characteristics can lead to the formation of diastereomeric salts with significant differences in their physicochemical properties, such as solubility, which is the cornerstone of successful resolution by fractional crystallization.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The classical method of chiral resolution involves the reaction of a racemic mixture, in this case, a carboxylic acid, with a single enantiomer of a chiral base like (R)-cyclopropyl(p-tolyl)methanamine. This acid-base reaction yields a pair of diastereomeric salts.
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent. One salt will be less soluble and crystallize out of the solution, allowing for its physical separation. Subsequent treatment of the isolated salt with an acid liberates the enantiomerically enriched carboxylic acid.
Comparative Performance Analysis
While direct, comparative experimental data on the efficacy of (R)-cyclopropyl(p-tolyl)methanamine as a resolving agent is not extensively available in peer-reviewed literature, we can infer its potential performance by comparing it to commonly used resolving agents for acidic compounds, particularly for the class of 2-arylpropionic acids (profens), which are important non-steroidal anti-inflammatory drugs (NSAIDs).
Commonly Used Resolving Agents for Racemic Acids:
-
(R)-1-Phenylethylamine: A widely used and commercially available chiral amine.
-
Cinchona alkaloids (e.g., (+)-cinchonine): Natural products with a long history of use in chiral resolution.[1]
-
Brucine and Strychnine: Highly effective but also highly toxic alkaloid resolving agents.
The choice of resolving agent is often empirical, and screening of several candidates is standard practice to find the optimal conditions for a specific racemic mixture.[2]
Hypothetical Performance Comparison:
A hypothetical comparison based on structural analogies suggests that the rigidity of the cyclopropyl group in (R)-cyclopropyl(p-tolyl)methanamine could offer advantages in creating well-defined crystal packing, potentially leading to greater differences in the solubilities of the diastereomeric salts compared to more flexible amines.
| Resolving Agent | Target Racemic Acid | Potential Advantages | Potential Disadvantages |
| (R)-cyclopropyl(p-tolyl)methanamine | 2-Arylpropionic Acids (e.g., Ibuprofen, Naproxen) | Rigid structure may lead to better diastereomeric differentiation and higher resolution efficiency. | Limited documented use and availability may be lower than standard agents. |
| (R)-1-Phenylethylamine | 2-Arylpropionic Acids | Readily available, well-documented, and proven effective for a wide range of acids. | May not be optimal for all substrates, requiring extensive solvent screening. |
| (+)-Cinchonine | 2-Arylpropionic Acids | Effective for many profens, derived from natural sources. | Can be more expensive and may require specific solvent systems for optimal performance.[1] |
Experimental Protocol: A General Approach to Chiral Resolution of a Racemic Carboxylic Acid
The following is a generalized, detailed protocol for the resolution of a racemic carboxylic acid using a chiral amine like (R)-cyclopropyl(p-tolyl)methanamine. This protocol should be adapted and optimized for the specific acid being resolved.
Materials:
-
Racemic carboxylic acid
-
(R)-cyclopropyl(p-tolyl)methanamine (or other chiral amine)
-
A suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (1 M)
-
An organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, condenser, filter funnel, etc.)
-
Heating and stirring apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Caption: General Experimental Workflow for Chiral Resolution.
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the (R)-chiral amine in the same solvent.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
-
Crystallization:
-
Gently heat the resulting mixture to ensure complete dissolution of the formed salts.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals of the less soluble diastereomeric salt.
-
For increased yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with a strong acid, such as 1 M HCl, until the pH is acidic. This will protonate the carboxylic acid and convert the chiral amine to its water-soluble hydrochloride salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the purified enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved acid using an appropriate analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion
While (R)-cyclopropyl(p-tolyl)methanamine is not a widely documented resolving agent in the available scientific literature, its structural characteristics suggest it could be a viable and potentially effective option for the resolution of acidic racemates. Its rigid framework may offer superior chiral discrimination in certain cases. For researchers and drug development professionals, (R)-cyclopropyl(p-tolyl)methanamine represents a candidate for screening in chiral resolution studies, particularly when more common resolving agents do not provide satisfactory results. The general protocol provided herein can serve as a starting point for developing a specific resolution process, which will require empirical optimization of solvents and conditions to achieve high yield and enantiomeric purity.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
